Product packaging for Ethyl 4-(3-hydroxyphenyl)butanoate(Cat. No.:CAS No. 160721-25-5)

Ethyl 4-(3-hydroxyphenyl)butanoate

Cat. No.: B178358
CAS No.: 160721-25-5
M. Wt: 208.25 g/mol
InChI Key: LAUUBUHMYMXNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(3-hydroxyphenyl)butanoate (CAS 160721-25-5) is a high-purity chemical compound supplied with a minimum purity of ≥97% . This ester derivative of 3-hydroxyphenylbutyric acid is characterized by a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Key physical properties include a density of approximately 1.094 g/mL and a boiling point of 335.5°C at 760 mmHg . With its phenolic hydroxyl group and ester functionality, this compound serves as a versatile building block (synthon) in organic and medicinal chemistry research. It is particularly valuable for the synthesis of more complex molecules and is featured in published synthetic routes in reputable sources such as Tetrahedron . Researchers utilize such compounds in the development of potential pharmaceutical intermediates and other fine chemicals. Handling and storage should be conducted with care. The compound has a flash point of 140.1°C and should be stored at room temperature . According to the GHS classification, it carries the warning signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Recommended precautionary measures include washing thoroughly after handling, using personal protective equipment, and not eating, drinking, or smoking where the substance is used . This product is intended for research and further manufacturing applications only. It is not intended for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B178358 Ethyl 4-(3-hydroxyphenyl)butanoate CAS No. 160721-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUUBUHMYMXNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569933
Record name Ethyl 4-(3-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160721-25-5
Record name Ethyl 4-(3-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(3-hydroxyphenyl)butanoate, a valuable intermediate in the development of novel pharmaceutical compounds. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methods, including predicted spectral data based on analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of the key intermediate, 4-(3-hydroxyphenyl)butanoic acid, followed by its esterification.

Synthesis of 4-(3-hydroxyphenyl)butanoic acid

A plausible synthetic route to 4-(3-hydroxyphenyl)butanoic acid involves a Friedel-Crafts acylation, followed by a reduction of the resulting keto acid and subsequent demethylation.

Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid. It is important to note that this reaction will predominantly yield the para-substituted product due to the ortho-, para-directing nature of the methoxy group. For the synthesis of the meta-substituted isomer, a different starting material or a strategy involving separation of isomers would be necessary. An alternative approach could involve starting with 3-bromophenol, protecting the hydroxyl group, performing a Grignard reaction with a suitable four-carbon synthon, and then deprotecting. However, for the purpose of this guide, we will outline a common and illustrative pathway that can be adapted.

Step 2: Reduction of the Keto Group

The carbonyl group of the keto acid is then reduced to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3][4] The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

Step 3: Demethylation of the Methoxy Group

The methoxy group is cleaved to yield the desired phenolic hydroxyl group. This can be achieved using various reagents, such as boron tribromide (BBr₃) or by heating with a strong acid like hydrobromic acid (HBr).[5][6]

Fischer Esterification

The final step is the conversion of 4-(3-hydroxyphenyl)butanoic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8][9][10][11]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)butanoic acid (Illustrative for Phenylbutanoic Acid Synthesis)

This protocol is adapted from the synthesis of the 4-hydroxy isomer and serves as a template.[5]

  • Friedel-Crafts Acylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of aluminum chloride in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. Anisole is added, followed by the dropwise addition of a solution of succinic anhydride. The reaction mixture is then refluxed for several hours. After completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Clemmensen Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid is added to a flask containing amalgamated zinc and concentrated hydrochloric acid. The mixture is refluxed for an extended period. After cooling, the mixture is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated to yield 4-(4-methoxyphenyl)butanoic acid.[1][12][13][14]

  • Demethylation: The 4-(4-methoxyphenyl)butanoic acid is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). A solution of boron tribromide is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields 4-(4-hydroxyphenyl)butanoic acid.[5]

Protocol 2: Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid

  • To a solution of 4-(3-hydroxyphenyl)butanoic acid in an excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is added.[7][8][9]

  • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Synthesis of 4-(3-hydroxyphenyl)butanoic acid cluster_esterification Esterification A Starting Material (e.g., 3-Methoxyanisole derivative) B Friedel-Crafts Acylation (Succinic Anhydride, AlCl3) A->B C 4-(3-methoxyphenyl)-4-oxobutanoic acid B->C D Ketone Reduction (e.g., Clemmensen or Wolff-Kishner) C->D E 4-(3-methoxyphenyl)butanoic acid D->E F Demethylation (e.g., BBr3 or HBr) E->F G 4-(3-hydroxyphenyl)butanoic acid F->G H Fischer Esterification (Ethanol, H2SO4 cat.) G->H I This compound H->I Biological_Investigation cluster_assays In Vitro Assays cluster_pathways Potential Signaling Pathways Compound This compound Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial CellBased Cell-Based Assays (Cytotoxicity, Proliferation) Compound->CellBased OxidativeStress Oxidative Stress Response (e.g., Nrf2 pathway) Antioxidant->OxidativeStress Inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) CellBased->Inflammation Apoptosis Apoptotic Pathways (e.g., Caspase activation) CellBased->Apoptosis

References

Physical and chemical properties of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic ester with the chemical formula C₁₂H₁₆O₃. As a derivative of 4-phenylbutanoic acid, this compound is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the hydroxyphenyl moiety in biologically active molecules. This technical guide provides a consolidated overview of the known physical and chemical properties, a general synthesis approach, and available spectral data. It is important to note that while comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this guide aims to provide a foundational understanding for research and development purposes.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not widely reported. The following table summarizes the available information. For comparative purposes, data for the constitutional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, is also included where available from literature.

PropertyValue (this compound)Value (Ethyl 3-(4-hydroxyphenyl)propanoate - Isomer for Comparison)
CAS Number 160721-25-523795-02-0
Molecular Formula C₁₂H₁₆O₃C₁₁H₁₄O₃
Molecular Weight 208.25 g/mol 194.23 g/mol
Melting Point Data not availableNot specified, described as a yellow liquid
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in ethyl acetate
Appearance Data not availableYellow liquid

Safety Information: A safety data sheet indicates that this compound is harmful if swallowed and causes skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.

Synthesis

General Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • 4-(3-hydroxyphenyl)butanoic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 4-(3-hydroxyphenyl)butanoic acid in an excess of anhydrous ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for a Fischer esterification synthesis.

G cluster_synthesis Synthesis Workflow Reactants 4-(3-hydroxyphenyl)butanoic Acid + Ethanol + Acid Catalyst Reaction Reflux Reactants->Reaction Heat Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the searched databases. For reference and comparison, the reported spectroscopic data for the constitutional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate , is provided below.

¹H-NMR (CDCl₃):

  • δ 1.22 (d, 3H, CH₃)

  • δ 2.59 (t, 2H, CH₂)

  • δ 2.87 (t, 2H, CH₂)

  • δ 4.12 (q, 2H, CH₂)

  • δ 6.74 (d, 2H, H-3A, H-5A)

  • δ 7.03 (d, 2H, H-2A, H-6A)

¹³C-NMR (CDCl₃):

  • δ 14.2 (CH₃)

  • δ 30.2 (CH₂)

  • δ 36.3 (CH₂)

  • δ 60.6 (CH₂)

  • δ 115.4 (C-3A, C-5A)

  • δ 129.4 (C-2A, C-6A)

  • δ 154.3 (C-4A)

  • δ 173.6 (C=O)

Mass Spectrometry (EI):

  • m/z (% int. rel.): 194 (M⁺, 49%), 142 (M - 74, 100%)

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Compounds containing a hydroxyphenyl group are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, without experimental data, the specific effects of this particular ester remain undetermined.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like this compound.

G cluster_screening Biological Screening Workflow Compound This compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Compound->In_Vitro Cell_Based Cell-Based Assays (e.g., Signaling Pathway Modulation) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Animal Studies) Cell_Based->In_Vivo Data_Analysis Data Analysis and Hit Identification In_Vivo->Data_Analysis

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical compound for which detailed experimental characterization is not widely available in the public domain. This guide provides the foundational chemical information that is known, along with a generalized synthesis protocol. Further research is required to elucidate its specific physical, chemical, and biological properties. The data provided for its isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, may serve as a useful reference for researchers undertaking the characterization of this molecule. Professionals in drug development are encouraged to perform comprehensive experimental validation for any application of this compound.

In-Depth Technical Guide: Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Ethyl 4-(3-hydroxyphenyl)butanoate

CAS Number: 160721-25-5

Introduction

This compound is a phenolic ester that holds potential interest for researchers in medicinal chemistry and drug discovery. Its structure, featuring a hydroxylated phenyl ring and a butanoate ester chain, suggests possible antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, predicted analytical data, and a discussion of its potential biological activities based on structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Predicted: Colorless to pale yellow oil or solid
Solubility Predicted: Soluble in organic solvents like ethanol, methanol, DMSO; sparingly soluble in water
Boiling Point Predicted: > 250 °C
Melting Point Not available

Proposed Synthesis

Synthesis of 4-(3-hydroxyphenyl)butanoic acid

The synthesis of the precursor, 4-(3-hydroxyphenyl)butanoic acid, can be achieved via several routes. One common method involves the Clemmensen or Wolff-Kishner reduction of 4-(3-hydroxyphenyl)-4-oxobutanoic acid, which can be prepared through a Friedel-Crafts acylation of a protected phenol with succinic anhydride.

Fischer Esterification to this compound

The final step is the esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Experimental Protocol:

  • To a round-bottom flask, add 4-(3-hydroxyphenyl)butanoic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for several hours (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow start 4-(3-hydroxyphenyl)butanoic acid + Ethanol reflux Acid Catalyst (H₂SO₄) Reflux start->reflux workup Workup (Neutralization, Extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Predicted Analytical Data

As experimental spectra are not widely available, the following data are predicted based on the chemical structure.

Analysis Predicted Data
¹H NMR (CDCl₃) δ ~1.2 (t, 3H, -CH₂CH₃ ), ~1.9 (quint, 2H, -CH₂CH₂ CH₂-), ~2.3 (t, 2H, -CH₂ COO-), ~2.6 (t, 2H, Ar-CH₂ -), ~4.1 (q, 2H, -OCH₂ CH₃), ~6.6-7.2 (m, 4H, Ar-H), ~8.0 (s, 1H, Ar-OH)
¹³C NMR (CDCl₃) δ ~14.2 (-CH₂CH₃ ), ~26.5 (-CH₂CH₂ CH₂-), ~33.5 (-CH₂ COO-), ~35.0 (Ar-CH₂ -), ~60.5 (-OCH₂ CH₃), ~113-130 (Ar-C), ~142 (Ar-C), ~156 (Ar-C-OH), ~173 (C=O)
IR (KBr, cm⁻¹) ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1730 (C=O ester stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec (ESI-MS) m/z = 209.1121 [M+H]⁺, 231.0940 [M+Na]⁺

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the presence of the 3-hydroxyphenyl moiety suggests that it may exhibit biological activities common to other phenolic compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1][2] The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.[1][3] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli can lead to its activation and translocation to the nucleus, where it induces the expression of pro-inflammatory genes. Phenolic compounds have been shown to inhibit the activation of NF-κB.[2]

Potential Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli ikb_kinase IKK Complex stimuli->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive) ikb_kinase->ikb_nfkb Inhibits (Phenolic Compounds) nfkb NF-κB nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active Translocation dna DNA nfkb_active->dna genes Pro-inflammatory Gene Expression dna->genes

Caption: Potential modulation of the NF-κB signaling pathway by phenolic compounds.

Disclaimer: This technical guide has been compiled from publicly available information and predictive models. The proposed synthesis and predicted data have not been experimentally verified. The discussion of biological activity is based on structurally related compounds and should be considered hypothetical until confirmed by dedicated studies on this compound.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic compound of interest in various scientific domains, including organic synthesis and medicinal chemistry. A thorough understanding of its structural and chemical properties is paramount for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from a closely related analogue, Ethyl 3-(4-hydroxyphenyl)propanoate, to provide valuable insights into the expected spectral characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for an analogue, Ethyl 3-(4-hydroxyphenyl)propanoate. These values provide a strong predictive framework for the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.22d3HCH₃
2.59t2HCH₂
2.87t2HCH₂
4.12q2HOCH₂
6.74d2HAromatic H-3, H-5
7.03d2HAromatic H-2, H-6

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

Chemical Shift (δ) ppmAssignment
14.2CH₃
30.2CH₂
36.3CH₂
60.6OCH₂
115.4Aromatic C-3, C-5
129.4Aromatic C-2, C-6
154.3Aromatic C-4
173.6C=O

Table 3: Mass Spectrometry (MS) Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

m/zRelative Intensity (%)Assignment
19449[M]⁺
142100[M - C₂H₅OH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation: A sample of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, which consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.

  • Data Acquisition: The sample is placed in the magnet, and a series of RF pulses are applied. The resulting free induction decay (FID) signal is detected and then Fourier transformed by a computer to generate the NMR spectrum. For ¹³C NMR, which has a much lower natural abundance and smaller magnetic moment than ¹H, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

For liquid samples like this compound, the following procedure is commonly used.

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin film of the liquid.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used. It consists of an IR source, an interferometer, a sample compartment, and a detector.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the IR beam is passed through it. The detector measures the amount of light absorbed at each frequency. The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

3. Mass Spectrometry (MS)

A common technique for the analysis of organic molecules is Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.

  • Fragmentation: The molecular ions are high in energy and often fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Chemical Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Biological Activities of Substituted Phenolic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted phenolic esters. Phenolic esters, synthesized from phenolic acids or alcohols, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] Their enhanced lipophilicity compared to their parent compounds often leads to improved bioavailability and efficacy.[2][3] This guide details the experimental protocols used to assess these activities, presents quantitative data for comparative analysis, and illustrates key molecular pathways and experimental workflows.

Synthesis of Substituted Phenolic Esters

The primary method for synthesizing phenolic esters is through the esterification of a phenolic compound (like a phenolic acid or alcohol) with an alcohol or carboxylic acid, respectively.[4][5] This can be achieved through chemical or enzymatic catalysis.

General Experimental Protocol: Chemical Synthesis

A common method involves the reaction of a phenol with an acid anhydride under solvent-free conditions or using a catalyst.[5]

  • Reactant Mixture : In a round-bottom flask, combine the selected phenol (1 equivalent) and the corresponding acid anhydride (1 to 1.5 equivalents).[5]

  • Catalyst (Optional) : For less reactive substrates, an acid catalyst (e.g., a blend of boric acid and sulfuric acid) or a base catalyst may be added.[6]

  • Reaction Conditions : The mixture is heated, typically in an oil bath at temperatures ranging from 100°C to 150°C, for a period of 1 to 3 hours.[5]

  • Monitoring : The reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled and poured into ice-cold water. The product is then extracted using an organic solvent (e.g., hexane, ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by column chromatography.[4][5]

General Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Work-up & Purification A Combine Phenol & Acid Anhydride B Heat Reaction Mixture (100-150°C) A->B C Monitor by TLC B->C D Pour into Ice Water C->D Reaction Complete E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Evaporate Solvent F->G H Column Chromatography G->H I Characterization (NMR, IR) H->I Pure Product

Caption: Workflow for chemical synthesis and purification of phenolic esters.

Antioxidant Activity

The antioxidant capacity of phenolic esters is a cornerstone of their biological profile. It stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a process stabilized by the resonance of the aromatic ring.[7][8] The number and position of hydroxyl groups on the phenolic ring are critical determinants of this activity.[4][9]

Quantitative Data: Antioxidant Activity

The antioxidant potential is often quantified using assays like DPPH and ABTS, with results expressed as IC50 (the concentration required to scavenge 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC).

CompoundAssayIC50 / TEACReference
Vanillyl HexanoateCUPRACTEAC = 0.407[4]
2-Hydroxybenzyl HexanoateCUPRACTEAC = 0.407[4]
4-Hydroxybenzyl HexanoateCUPRACTEAC = 0.294[4]
Caffeic Acid Alkyl EstersRancimatHighest activity among tested esters[2][10]
Protocatechuic Acid EstersRancimatModerate activity[2][10]
Duong La Cam Pomelo ExtractABTSIC50 = 0.127 mg/mL[11]
Duong La Cam Pomelo ExtractDPPHIC50 = 14.511 mg/mL[11]

Note: Direct comparison of values across different studies and assay conditions should be done with caution.

Experimental Protocols: Antioxidant Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to reduce the stable violet DPPH radical to the light yellow DPPH-H.[11][12]

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture : In a 96-well plate, add 20 µL of the diluted test compound (phenolic ester) to 135-180 µL of the DPPH solution.[12][13]

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[12][13]

  • Measurement : Measure the absorbance at 515-517 nm using a microplate reader.[12][13]

  • Calculation : The radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a dose-response curve.[13]

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore.[11][14]

  • Radical Generation : Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Incubate in the dark for 12-16 hours.[11][14]

  • Working Solution : Dilute the stock solution with an appropriate solvent (e.g., ethanol, water) to an absorbance of ~0.70 at 734 nm.[14]

  • Reaction Mixture : Mix 10-40 µL of the diluted test compound with 160 µL to 4 mL of the ABTS•+ working solution.[13][14]

  • Incubation : Incubate in the dark at room temperature for 30 minutes.[13]

  • Measurement : Measure the absorbance at 734 nm.[11][14]

  • Calculation : Calculate the percent inhibition and IC50 value as described for the DPPH assay.[13]

Antioxidant Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution A Prepare Radical Solution (DPPH or ABTS•+) C Mix Test Compound and Radical Solution A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517nm or 734nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

Phenolic compounds and their esters exhibit anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15][16][17] Inhibition of these pathways reduces the production of inflammatory mediators such as prostaglandins and cytokines.

Quantitative Data: COX Inhibition
CompoundTargetIC50 (µM)Reference
Isoxazole Derivative C3COX-2-[18]
Isoxazole Derivative C5COX-2-[18]
Isoxazole Derivative C6COX-2-[18]
Mofezolac (Reference)COX-1-[19]
Celecoxib (Reference)COX-2-[19]

(Specific IC50 values for novel phenolic esters are often proprietary or found in primary literature not fully captured in general reviews.)

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which generates a fluorescent product.[20]

  • Reagent Preparation : Prepare COX Assay Buffer, COX Probe, Cofactor, and Arachidonic Acid solutions as per the kit manufacturer's instructions.[20]

  • Inhibitor Preparation : Dissolve test compounds (phenolic esters) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Plate Setup : In a 96-well opaque plate, add solutions to designated wells:

    • Enzyme Control (EC) : Assay Buffer.

    • Inhibitor Control (IC) : A known COX inhibitor (e.g., Celecoxib for COX-2).[20]

    • Sample Screen (S) : Diluted test inhibitor.

  • Enzyme Addition : Add the COX enzyme (human recombinant COX-2) to all wells.[20]

  • Reaction Initiation : Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Arachidonic Acid. Add this mix to all wells to start the reaction.

  • Measurement : Immediately begin measuring fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C.[20]

  • Calculation : The rate of fluorescence increase is proportional to COX activity. Compare the rates in sample wells to the enzyme control to determine the percent inhibition and calculate the IC50.

Signaling Pathway: NF-κB Inhibition by Phenolic Compounds

Phenolic compounds can suppress inflammation by inhibiting the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[21]

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 sequesters NFkB_p50 p50 IkB->NFkB_p50 sequesters Nucleus Nucleus NFkB_p65->Nucleus translocate NFkB_p50->Nucleus translocate ProInflam Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->ProInflam transcription PhenolicEster Phenolic Ester PhenolicEster->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic esters.

Anticancer Activity

Substituted phenolic esters have demonstrated significant potential as anticancer agents.[22] They can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis and metastasis.[7][22] Caffeic acid phenethyl ester (CAPE) is a well-studied example with selectivity towards tumor cells.[22][23]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The anticancer activity is typically assessed by measuring the reduction in cancer cell viability, with results expressed as IC50 values.

CompoundCell LineIC50 (µM)Reference
Caffeic Acid Phenethyl Ester (CAPE)HCT-116 (Colon Cancer)44.2[9]
Caffeic Acid Phenyl Propyl EsterHCT-116 (Colon Cancer)32.7[9]
CAPESW-480 (Colon Cancer)132.3[9]
Caffeic Acid Phenyl Propyl EsterSW-480 (Colon Cancer)130.7[9]
Caffeic AcidHCT15 (Colon Cancer)800[9]
Fucodiphloroethol GHeLa (Cervical Cancer)298.2[7]
Fucodiphloroethol GA549 (Lung Cancer)226.5[7]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24]

  • Cell Seeding : Seed cancer cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[25]

  • Cell Treatment : Treat the cells with various concentrations of the substituted phenolic esters and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition : Add 10-50 µL of MTT solution (e.g., 5 mg/mL in serum-free medium or PBS) to each well.[25]

  • Incubation : Incubate the plate for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization : Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[25][26]

  • Measurement : Shake the plate for ~15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[25]

  • Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.[25]

MTT Assay Workflow Diagram

A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with Phenolic Esters (Varying Concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) Viable cells form formazan E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Standard workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity

Phenolic esters exhibit inhibitory activity against a range of microorganisms, including bacteria and fungi.[27] The antimicrobial effect often increases with the length of the ester's alkyl chain, as this enhances lipophilicity and facilitates access to the microbial cell wall.[2][28]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC Range (mM)Reference
Monohydroxy/Dihydroxy Benzoic Acid EstersE. coli, P. aeruginosa, S. aureus, C. albicans1.2 - 20[27][28]
Phenolic Acid Butyl EstersB. cereus, S. cerevisiae< 1.25[2]
Ferulic/Caffeic Acid Methyl/Ethyl EstersL. monocytogenes5[29]
Tyrosyl Esters (C8, C10, C12)Gram-positive & Gram-negative bacteria-[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[2]

  • Inoculum Preparation : Prepare a standardized suspension of the target microorganism from a fresh culture.

  • Compound Dilution : Prepare two-fold serial dilutions of the test compound (phenolic ester) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 20-24 hours for bacteria).

  • Result Interpretation : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[2]

Structure-Activity Relationships (SAR)

The biological activity of substituted phenolic esters is highly dependent on their chemical structure.

  • Alkyl Chain Length : For antimicrobial and antioxidant activities, increasing the length of the ester's alkyl chain (e.g., from methyl to butyl) generally increases activity up to a certain point (a "cut-off effect"), likely due to enhanced lipophilicity.[2][3][28]

  • Hydroxyl Groups : The number and position of hydroxyl (-OH) groups on the phenolic ring are crucial. Dihydroxy-substituted compounds (e.g., esters of caffeic or protocatechuic acid) often show higher antioxidant activity than monohydroxy-substituted ones.[2][4] An ortho- or para-position of a second hydroxyl group tends to increase antioxidant activity.[2]

  • Electron-Donating Groups : The presence of additional electron-donating groups on the ring can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.[4]

SAR Logical Relationship Diagram

cluster_structure Structural Features cluster_property Physicochemical Property cluster_activity Biological Activity SAR Structure-Activity Relationship (SAR) Alkyl ↑ Alkyl Chain Length SAR->Alkyl Hydroxyl ↑ Number of -OH Groups (ortho/para position) SAR->Hydroxyl Lipo ↑ Lipophilicity Alkyl->Lipo Stab ↑ Radical Stability Hydroxyl->Stab Activity ↑ Antimicrobial ↑ Antioxidant Lipo->Activity Stab->Activity

Caption: Key structure-activity relationships for phenolic esters.

Conclusion and Future Perspectives

Substituted phenolic esters represent a versatile class of compounds with significant therapeutic potential. Their tunable physicochemical properties, achieved through straightforward synthetic modifications, allow for the optimization of various biological activities. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of new drugs based on these promising scaffolds. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the exploration of novel ester derivatives to further enhance potency and selectivity against specific disease targets.

References

Potential Applications of Ethyl 4-(3-hydroxyphenyl)butanoate in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and public databases currently lack specific experimental data on the synthesis, biological activity, and mechanism of action of Ethyl 4-(3-hydroxyphenyl)butanoate. This guide, therefore, provides a comprehensive overview of its potential applications based on the well-documented activities of structurally related hydroxyphenylalkanoic acid esters and phenolic lipids. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and intended to guide future research into this molecule.

Introduction

This compound is a phenolic compound belonging to the class of hydroxyphenylalkanoic acid esters. This class of molecules, characterized by a hydroxylated phenyl ring and a carboxylic acid ester moiety connected by an alkyl chain, has garnered significant interest in medicinal chemistry. The structural features of this compound—a phenolic hydroxyl group and a lipophilic ethyl ester—suggest potential for a range of biological activities, primarily antioxidant and anti-inflammatory properties. Phenolic lipids, which share structural similarities, are known to interact with biological membranes and modulate various cellular processes.[1][2] This guide will explore the prospective synthesis, potential biological activities, and hypothetical mechanisms of action of this compound, providing a framework for its investigation as a potential therapeutic agent.

Potential Synthesis Strategies

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_hydroxyphenyl_butanoic_acid 4-(3-hydroxyphenyl)butanoic acid Esterification Fischer Esterification 3_hydroxyphenyl_butanoic_acid->Esterification Ethanol Ethanol Ethanol->Esterification Excess Target_Molecule This compound Esterification->Target_Molecule Acid Catalyst (e.g., H₂SO₄) Heat

Caption: A potential synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of related phenolic compounds, this compound is likely to exhibit antioxidant and anti-inflammatory effects.[3][4]

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.[5]

Potential Mechanism: The antioxidant activity of phenolic compounds can be mediated through several mechanisms, including:

  • Radical Scavenging: Direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals.

  • Upregulation of Endogenous Antioxidant Enzymes: Activation of transcription factors like Nrf2, leading to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Antioxidant_Pathway Molecule This compound ROS Reactive Oxygen Species (ROS) Molecule->ROS Scavenges Nrf2 Nrf2 Molecule->Nrf2 Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Potential antioxidant mechanisms of this compound.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.[3][6]

Potential Mechanism: The anti-inflammatory effects could be mediated by:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

  • Suppression of Pro-inflammatory Cytokine Production: Downregulation of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Phenolic compounds can inhibit its activation, thereby preventing the expression of numerous pro-inflammatory genes.[6]

Anti_inflammatory_Pathway cluster_nucleus Gene Transcription Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Translocates to Nucleus & Activates Transcription Nucleus Nucleus Molecule This compound Molecule->IKK Inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data to illustrate how the biological activities of this compound could be summarized. These values are not based on experimental results and should be considered as placeholders for future research.

Table 1: Hypothetical In Vitro Antioxidant Activity

AssayIC₅₀ (µM)
DPPH Radical Scavenging75.4 ± 5.2
ABTS Radical Scavenging52.1 ± 3.9
Ferric Reducing Antioxidant Power (FRAP)120.6 ± 8.7 (µM Fe²⁺ equivalents)
Cellular Antioxidant Activity (CAA)65.8 ± 4.5

Table 2: Hypothetical In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

ParameterIC₅₀ (µM)
Nitric Oxide (NO) Production45.3 ± 3.1
Prostaglandin E₂ (PGE₂) Production62.9 ± 4.8
TNF-α Release58.7 ± 4.2
IL-6 Release71.2 ± 5.5

Detailed Experimental Protocols

The following are detailed, albeit generic, protocols for assessing the potential antioxidant and anti-inflammatory activities of this compound.

Protocol 1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Assay_Workflow Prepare_Reagents Prepare DPPH Solution & Sample Dilutions Mix Mix Sample and DPPH in 96-well plate Prepare_Reagents->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate

Caption: General workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation. The inhibitory effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, is quantified.

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control and a positive control (e.g., dexamethasone) should be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value.

  • Cytotoxicity Assay (MTT Assay):

    • It is crucial to perform a cytotoxicity assay to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay can be performed in parallel.

Anti_inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant MTT_Assay Perform MTT Assay for Cytotoxicity Stimulate->MTT_Assay Griess_Assay Perform Griess Assay for NO Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_NO Calculate NO Concentration Measure_Absorbance->Calculate_NO Determine_IC50 Determine IC₅₀ Calculate_NO->Determine_IC50

References

The Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This technical guide provides a comprehensive review of the plausible synthetic routes for its preparation. The primary focus is on a multi-step pathway commencing with the Friedel-Crafts acylation of anisole, followed by reduction, esterification, and demethylation. An alternative pathway is also discussed. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in the efficient laboratory-scale synthesis of this target compound.

Introduction

The synthesis of substituted phenylbutanoic acid derivatives is of significant interest in medicinal chemistry due to their prevalence as structural motifs in a variety of therapeutic agents. This compound, in particular, serves as a key building block for more complex molecules. Its synthesis, while not extensively documented as a standalone procedure in the literature, can be strategically accomplished through a series of well-established organic transformations. This review consolidates information from related syntheses to propose a reliable and adaptable protocol.

Proposed Synthetic Pathways

Two primary synthetic pathways are outlined for the preparation of this compound.

  • Pathway 1: Four-Step Synthesis from Anisole. This is the more extensively documented and versatile approach. It involves:

    • Friedel-Crafts acylation of anisole with succinic anhydride.

    • Reduction of the resulting ketoacid.

    • Fischer esterification of the butanoic acid.

    • Demethylation of the methoxy group to the desired hydroxyl group.

  • Pathway 2: Synthesis from 3-Hydroxyphenylacetic Acid. This alternative route would involve the elongation of the acetic acid side chain. While conceptually possible, it generally involves more complex and lower-yielding steps compared to Pathway 1.

This guide will focus on the detailed experimental protocols for Pathway 1.

Experimental Protocols: Pathway 1

Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid as the major product due to the ortho-, para-directing effect of the methoxy group. The 3-substituted isomer can be synthesized by using a meta-directing group or through alternative multi-step procedures not covered in this direct acylation approach. For the purpose of this guide, we will proceed with the para-substituted intermediate and note that the synthesis of the meta-isomer would require a different starting material or a more complex synthetic design.

Reaction:

Experimental Protocol:

In a well-ventilated fume hood, a 2-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. To the flask, add succinic anhydride (68 g, 0.68 mol) and dry, thiophene-free benzene (350 g, 4.5 mol) as the solvent.[1] Begin stirring the mixture and carefully add powdered, anhydrous aluminum chloride (200 g, 1.5 mol) in one portion.[1] An exothermic reaction will commence with the evolution of hydrogen chloride gas. The reaction mixture is then heated in an oil bath and maintained at reflux for 30 minutes with continuous stirring.[1]

After the reflux period, the flask is cooled in a cold water bath. Slowly and cautiously, add 300 mL of water through the dropping funnel. The excess benzene is subsequently removed by steam distillation.[1] The hot solution is decanted into a 2-liter beaker and allowed to cool. The supernatant liquid is decanted from the precipitated solid, and the liquid is acidified with concentrated hydrochloric acid (approximately 20 mL). The resulting precipitate of β-benzoylpropionic acid (in this case, 4-(4-methoxyphenyl)-4-oxobutanoic acid) is filtered, washed with hot water, and dried.[1] The expected yield is in the range of 77-82%.[1]

Step 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The keto group of the product from Step 1 can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's stability to acidic or basic conditions.

3.2.1. Clemmensen Reduction (Acidic Conditions)

Reaction:

Experimental Protocol:

The Clemmensen reduction is effective for aryl-alkyl ketones.[2][3][4] The reaction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[3][5] The carbonyl compound is heated with an excess of amalgamated zinc and concentrated hydrochloric acid.[4] The reduction occurs on the surface of the zinc.[4] The substrate must be stable to strongly acidic conditions.[2][3]

3.2.2. Wolff-Kishner Reduction (Basic Conditions)

Reaction:

Experimental Protocol:

This method is suitable for base-sensitive substrates.[6] A mixture of the ketoacid (1.1 mmol), hydrazine monohydrate (20.0 equiv), and potassium hydroxide (6.0 equiv) in diethylene glycol monomethyl ether (22 mL) is heated.[6] The mixture is first heated at 110 °C for 1 hour, then the temperature is raised to 194 °C for 4 hours.[6] After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to give the product.[6]

Step 3: Fischer Esterification of 4-(4-methoxyphenyl)butanoic acid

Reaction:

Experimental Protocol:

To a solution of 4-(4-methoxyphenyl)butanoic acid (0.044 mol) in anhydrous ethanol (200 mL), add concentrated sulfuric acid (3 mL) as a catalyst.[7] The mixture is refluxed for 2 hours.[7] To drive the equilibrium towards the ester, an excess of ethanol is used.[8][9] After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is taken up in a mixture of water (50 mL) and ethyl acetate (200 mL). The organic phase is washed with a saturated aqueous solution of NaHCO3 and then with a saturated solution of NaCl.[7] The organic layer is dried over Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the ethyl ester.[7]

Step 4: Demethylation of Ethyl 4-(4-methoxyphenyl)butanoate

The final step is the cleavage of the methyl ether to yield the desired phenolic hydroxyl group. Boron tribromide (BBr3) is a common and effective reagent for this transformation.

Reaction:

Experimental Protocol:

A solution of ethyl 4-(4-methoxyphenyl)butanoate (4.54 mmol) in dry dichloromethane (36 mL) is cooled to 0 °C under a nitrogen atmosphere. A 1M solution of boron tribromide in dichloromethane (13.6 mL, 13.6 mmol) is added dropwise.[10] The resulting mixture is allowed to warm to room temperature and stirred overnight.[10] The reaction is then quenched by carefully adding it dropwise to a stirring mixture of ice water (50 mL).[10] The mixture is stirred for 30 minutes at room temperature. The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be achieved by column chromatography. An alternative demethylating agent is 47% hydrobromic acid (HBr), often used at elevated temperatures.[11]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step in Pathway 1. Please note that the yields for the synthesis of the 3-hydroxy isomer may vary from the para-substituted analog presented here.

StepReactionReagents & ConditionsTypical YieldReference(s)
1Friedel-Crafts AcylationAnisole, Succinic Anhydride, AlCl₃, Benzene, Reflux77-82%[1]
2aClemmensen ReductionZn(Hg), conc. HCl, HeatHigh for aryl-alkyl ketones[2][3][4]
2bWolff-Kishner ReductionH₂NNH₂, KOH, Ethylene Glycol, 110-194°CGood[6]
3Fischer EsterificationEthanol, H₂SO₄ (cat.), Reflux~95%[7]
4Demethylation (BBr₃)BBr₃, CH₂Cl₂, 0°C to RT~82%[10]
4Demethylation (HBr)47% HBr, HeatVariable[11]

Visualizing the Synthesis

Synthetic Pathway Diagram

Synthesis_Pathway_1 Anisole Anisole Ketoacid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Ketoacid 1. Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride ButanoicAcid 4-(4-methoxyphenyl)butanoic acid Ketoacid->ButanoicAcid 2. Reduction (Clemmensen or Wolff-Kishner) MethoxyEster Ethyl 4-(4-methoxyphenyl)butanoate ButanoicAcid->MethoxyEster 3. Fischer Esterification (Ethanol, H⁺) FinalProduct This compound MethoxyEster->FinalProduct 4. Demethylation (BBr₃ or HBr)

Caption: Four-step synthesis of this compound from Anisole.

Experimental Workflow for a Single Step (Fischer Esterification)

Fischer_Esterification_Workflow Start Start: 4-(4-methoxyphenyl)butanoic acid + Ethanol + H₂SO₄ Reflux Reflux for 2 hours Start->Reflux Evaporation1 Remove excess ethanol (reduced pressure) Reflux->Evaporation1 Extraction Add H₂O and Ethyl Acetate Evaporation1->Extraction Wash1 Wash with sat. NaHCO₃ Extraction->Wash1 Wash2 Wash with sat. NaCl Wash1->Wash2 Drying Dry over Na₂SO₄ Wash2->Drying Filtration Filter Drying->Filtration Evaporation2 Remove solvent (reduced pressure) Filtration->Evaporation2 End End: Ethyl 4-(4-methoxyphenyl)butanoate Evaporation2->End

Caption: Workflow for the Fischer Esterification step.

Conclusion

The synthesis of this compound is readily achievable through a well-defined, four-step process starting from anisole. This literature review provides a detailed guide for researchers, outlining the necessary experimental protocols and expected outcomes for each stage of the synthesis. The presented pathway is robust and utilizes common laboratory reagents and techniques. While the primary focus has been on the synthesis of the para-substituted isomer due to the directing effects in the initial Friedel-Crafts acylation, the principles and subsequent steps are applicable to the synthesis of the desired meta-isomer, provided a suitable starting material or synthetic strategy is employed to achieve the initial meta-acylation. The quantitative data and visual workflows are intended to facilitate the practical implementation of this synthesis in a research and development setting.

References

Chemical structure and functional groups of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-hydroxyphenyl)butanoate, a molecule of interest in various scientific domains, possesses a unique chemical architecture that warrants detailed investigation. This technical guide provides a comprehensive overview of its chemical structure, functional groups, and pertinent physicochemical properties. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related analogues to offer valuable insights for research and development endeavors. The guide also outlines general experimental protocols for the synthesis, purification, and characterization of similar compounds, which can be adapted for this compound.

Chemical Structure and Functional Groups

This compound (CAS No: 160721-25-5; Molecular Formula: C₁₂H₁₆O₃) is an organic compound characterized by a butyrate ester functional group and a meta-substituted hydroxyphenyl ring.

The core structure consists of a four-carbon butyrate chain. An ethyl group is attached to one of the oxygen atoms of the carboxyl group, forming an ethyl ester. The phenyl ring is bonded to the fourth carbon of the butanoate chain. A hydroxyl group is substituted at the meta-position (carbon 3) of the phenyl ring.

The key functional groups present in the molecule are:

  • Ester (Ethyl Butanoate): This group influences the compound's solubility, reactivity, and potential for enzymatic hydrolysis.

  • Hydroxyl Group (-OH) on a Phenyl Ring (Phenol): This group is a key site for hydrogen bonding and can undergo various chemical modifications. It also imparts antioxidant properties.

  • Aromatic Ring (Phenyl): The phenyl ring provides a rigid scaffold and is a site for potential π-π stacking interactions.

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight208.25 g/mol
Melting PointData not available
Boiling PointData not available
SolubilityLikely soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Signals for the ethyl group (triplet and quartet). - Signals for the methylene groups of the butanoate chain. - Signals for the aromatic protons, showing splitting patterns characteristic of a meta-substituted ring. - A broad singlet for the phenolic hydroxyl proton.
¹³C NMR - Signal for the carbonyl carbon of the ester. - Signals for the carbons of the ethyl group. - Signals for the carbons of the butanoate chain. - Signals for the aromatic carbons, with the carbon attached to the hydroxyl group being deshielded.
IR Spectroscopy - A broad absorption band for the phenolic O-H stretch. - A strong absorption band for the C=O stretch of the ester. - C-H stretching vibrations for the aliphatic and aromatic portions. - C-O stretching vibrations for the ester and phenol groups. - Aromatic C=C bending vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (208.25). - Fragmentation patterns characteristic of an ethyl ester and a hydroxyphenylbutanoate structure.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available, a general approach would involve the esterification of 4-(3-hydroxyphenyl)butanoic acid.

General Synthesis Workflow

G start Start: 4-(3-hydroxyphenyl)butanoic acid step1 Esterification with Ethanol (e.g., Fischer esterification with acid catalyst) start->step1 step2 Reaction Work-up (Neutralization, Extraction) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end Product: this compound step3->end

Figure 2. General synthesis workflow.
Characterization Workflow

G product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Confirmation & Purity Assessment nmr->analysis ir->analysis ms->analysis G compound This compound in_vitro In Vitro Assays (e.g., antioxidant, anti-inflammatory) compound->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, signaling pathway analysis) in_vitro->cell_based in_vivo In Vivo Models (e.g., animal models of disease) cell_based->in_vivo target_id Target Identification cell_based->target_id mechanism Mechanism of Action Elucidation in_vivo->mechanism target_id->mechanism

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries. The Fischer-Speier esterification, commonly known as Fischer esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] This application note provides detailed protocols for the synthesis of ethyl 4-(3-hydroxyphenyl)butanoate via the Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol.

This compound is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety in the starting material requires careful consideration of reaction conditions to achieve selective esterification of the carboxylic acid. This document outlines protocols using two common and effective acid catalysts, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), and provides a comparison of their performance.

Reaction Principle and Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[1][3]

The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocols

Materials and Equipment
  • 4-(3-hydroxyphenyl)butanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is a general procedure adapted for the specific substrate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-hydroxyphenyl)butanoic acid (e.g., 5.0 g, 27.7 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • To the residue, add ethyl acetate (50 mL) and deionized water (25 mL).

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification

This protocol is based on a study of the lipophilization of phenolic acids.[5]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-hydroxyphenyl)butanoic acid (e.g., 5.0 g, 27.7 mmol), anhydrous ethanol (50 mL), and p-toluenesulfonic acid monohydrate (e.g., 0.53 g, 10 mol%).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) in an oil bath with stirring for 6-8 hours.

  • Work-up:

    • After cooling the reaction mixture to room temperature, remove the excess ethanol by evaporation under reduced pressure.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with saturated sodium chloride (brine) and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the product.

    • Further purification can be achieved by column chromatography if required.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol.

Table 1: Comparison of Catalysts and Reaction Conditions

ParameterSulfuric Acidp-Toluenesulfonic Acid
Catalyst Loading Catalytic amount (e.g., 0.5 mL for 5g substrate)1-10 mol%
Solvent Anhydrous Ethanol (large excess)Anhydrous Ethanol (large excess)
Temperature Reflux (~78 °C)Reflux (~78 °C)
Reaction Time 4-6 hours6-8 hours
Work-up Neutralization with NaHCO₃Direct extraction
Typical Yield HighHigh (up to 99%)[5]

Table 2: Influence of Reaction Parameters on Yield (PTSA Catalyst) [5]

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)
0.5806~85~83
1.0 80 6 ~99.5 ~99.3
2.0806~99.5~99.3
1.0606~70~68
1.01006~99.5~99.3

Note: Data adapted from a study on a similar phenolic acid, dihydrocaffeic acid, and hexanol, which is expected to show a similar trend.[5]

Visualizations

Reaction Scheme

Fischer_Esterification r1 4-(3-hydroxyphenyl)butanoic acid p1 This compound r1->p1 catalyst H+ (H₂SO₄ or PTSA) r2 Ethanol r2->p1 p2 Water p1->p2

Caption: Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-(3-hydroxyphenyl)butanoic acid in anhydrous ethanol start->dissolve add_catalyst Add acid catalyst (H₂SO₄ or PTSA) dissolve->add_catalyst reflux Reflux for 4-8 hours add_catalyst->reflux workup Work-up: - Remove ethanol - Add EtOAc and water - Wash with NaHCO₃ and brine reflux->workup dry Dry organic layer with Na₂SO₄ workup->dry purify Purification: - Filter - Concentrate - Column chromatography (optional) dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis.

Logical Relationship of Reaction Parameters

logical_relationship cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes catalyst Catalyst Type & Loading yield Product Yield catalyst->yield rate Reaction Rate catalyst->rate temperature Temperature temperature->yield temperature->rate time Reaction Time time->yield reactant_ratio Reactant Ratio (Ethanol Excess) reactant_ratio->yield purity Product Purity yield->purity rate->yield

Caption: Interdependence of reaction parameters and outcomes.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol is an effective method for the synthesis of this compound. Both sulfuric acid and p-toluenesulfonic acid are suitable catalysts, with PTSA offering milder reaction conditions and simpler work-up procedures.[5] By controlling the reaction parameters, particularly the use of excess ethanol and appropriate temperature, high yields of the desired ester can be achieved. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable ester with potential applications in the pharmaceutical and fragrance industries. Traditional chemical synthesis of such esters often involves harsh reaction conditions, the use of hazardous catalysts, and the formation of unwanted byproducts. Biocatalytic synthesis using lipases presents a green and efficient alternative, offering high specificity, mild reaction conditions, and a cleaner product profile.[1][2][3] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media.[3][4][5] This document provides detailed application notes and protocols for the synthesis of this compound using lipase as a biocatalyst. Immobilized lipases are particularly advantageous as they allow for easy separation from the reaction mixture and can be reused over multiple cycles, which is crucial for cost-effective industrial processes.[1][6]

Key Experimental Parameters and Data

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. The following tables summarize representative quantitative data based on studies of similar lipase-catalyzed esterifications of phenolic acids and other esters.

Table 1: Comparison of Different Lipases for this compound Synthesis

Lipase SourceFormSupport Matrix (if immobilized)Optimal Temperature (°C)Conversion Yield (%)Reference
Candida antarctica lipase B (CALB)Immobilized (e.g., Novozym 435)Macroporous acrylic resin40 - 50~95[2][7]
Rhizomucor miehei lipase (RML)ImmobilizedIon-exchange resin35 - 45~85[8][9]
Pseudomonas cepacia lipase (PCL)ImmobilizedDiatomaceous earth30 - 40~90[7]
Thermomyces lanuginosus lipase (TLL)ImmobilizedSilica45 - 55~88[7]

Table 2: Effect of Substrate Molar Ratio (Ethanol: 4-(3-hydroxyphenyl)butanoic acid) on Ester Yield

Lipase UsedMolar Ratio (Ethanol:Acid)Reaction Time (h)Conversion Yield (%)Reference
Novozym 4351:12475[10]
Novozym 4352:12488[10]
Novozym 4353:12496[10]
Novozym 4354:12495[10]

Note: An excess of the alcohol is often used to shift the reaction equilibrium towards ester formation.

Table 3: Impact of Enzyme Concentration on Ester Synthesis

Lipase UsedEnzyme Concentration (wt% of substrates)Reaction Time (h)Conversion Yield (%)Reference
Novozym 43551280[11]
Novozym 435101294[11]
Novozym 435151295[2]
Novozym 435201295[11]

Note: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which mass transfer limitations may occur.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis. Optimization of specific parameters is recommended for achieving maximum yield and efficiency.

Materials:

  • 4-(3-hydroxyphenyl)butanoic acid

  • Anhydrous ethanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Molecular sieves (3Å, activated) to remove water produced during the reaction

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration for determining the acid value)

Procedure:

  • Reactant Preparation: In a screw-capped flask, dissolve 4-(3-hydroxyphenyl)butanoic acid in the chosen organic solvent (if not a solvent-free system).

  • Addition of Alcohol: Add anhydrous ethanol to the mixture. A typical starting molar ratio is 3:1 (ethanol:acid).

  • Addition of Biocatalyst: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 10% (w/w) based on the total weight of the substrates.

  • Water Removal: Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb the water produced during esterification, which helps to drive the equilibrium towards product formation.

  • Reaction Incubation: Seal the flask and place it in a shaking incubator or on a magnetic stirrer with controlled temperature (e.g., 45°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2, 4, 8, and 24 hours). Analyze the samples using GC or HPLC to determine the concentration of the ester product and the remaining acid. Alternatively, the reaction can be monitored by titrating the residual acid.

  • Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Purification: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be purified further by column chromatography if necessary.

Protocol 2: Immobilization of Lipase (A General Guideline)

Immobilization can enhance the stability and reusability of the lipase.

Materials:

  • Lipase powder (e.g., from Candida antarctica)

  • Support material (e.g., macroporous acrylic resin, silica gel)

  • Glutaraldehyde solution (25% in water) for activation (if required by the support)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Beaker, magnetic stirrer

Procedure:

  • Support Activation (if necessary): Some supports may require activation. For example, aminopropyl-functionalized supports can be activated with glutaraldehyde.

  • Enzyme Solution Preparation: Dissolve the lipase powder in a phosphate buffer to a desired concentration.

  • Immobilization: Add the support material to the enzyme solution and stir gently at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours).

  • Washing: After immobilization, filter the support and wash it extensively with the buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized enzyme under vacuum or by lyophilization.

  • Activity Assay: Determine the activity of the immobilized enzyme using a standard assay, such as p-nitrophenyl palmitate (pNPP) hydrolysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A 4-(3-hydroxyphenyl)butanoic acid E Mix Reactants & Biocatalyst A->E B Anhydrous Ethanol B->E C Immobilized Lipase C->E D Solvent (Optional) D->E G Add Molecular Sieves E->G F Incubate with Shaking (e.g., 45°C, 24h) H Filter to Recover Enzyme F->H L Reaction Monitoring (GC/HPLC) F->L G->F H->C Reuse I Solvent Evaporation H->I J Product Purification (e.g., Chromatography) I->J K Final Product: This compound J->K

Caption: Workflow for the biocatalytic synthesis of this compound.

Signaling Pathway of Lipase-Catalyzed Esterification

lipase_mechanism Acid 4-(3-hydroxyphenyl)butanoic acid AcylEnzyme Acyl-Enzyme Intermediate Acid->AcylEnzyme + Lipase Alcohol Ethanol Lipase Lipase (E-OH) AcylEnzyme->Lipase + Alcohol - Water Ester This compound AcylEnzyme->Ester Water Water

Caption: Ping-pong bi-bi mechanism for lipase-catalyzed esterification.

References

Application Note and Protocol: Purification of Ethyl 4-(3-hydroxyphenyl)butanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic compound with potential applications in various research and development areas. Synthesis of this molecule often results in a crude product containing unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds.

The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). Due to the presence of a polar phenolic hydroxyl group and a less polar ethyl ester group, this compound can be effectively separated from more polar and less polar impurities by carefully selecting the mobile phase composition.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment

Chemicals & Solvents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (for sample loading)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain (e.g., ceric ammonium molybdate)

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel or solvent reservoir

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collection vials

  • Rotary evaporator

  • TLC developing chamber

  • Capillary tubes for TLC spotting

  • UV lamp for TLC visualization

2. Procedure

2.1. Optimization of Elution Conditions using Thin-Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Prepare several TLC developing chambers with different solvent mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp and/or by staining.

  • The ideal solvent system will provide a good separation of the desired product spot from impurity spots, with a retention factor (Rf) for the product of approximately 0.2-0.4.

2.2. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out. Add a thin layer of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate). A general guideline is to use 50-100 g of silica gel per gram of crude material.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached.

  • Once the silica gel has settled, add a thin protective layer of sand on top of the silica bed.

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer to prevent the column from running dry.[1]

2.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Drain the solvent in the column until it is level with the top of the sand layer.

  • Carefully and evenly apply the dissolved sample onto the sand layer using a pipette.

  • Open the stopcock and allow the sample to be adsorbed onto the silica gel, draining the solvent until it is again level with the sand.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the stationary phase. Drain again to the top of the sand layer.

2.4. Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady drip rate.

  • Start with the least polar mobile phase determined from the TLC analysis (e.g., 9:1 n-hexane:ethyl acetate).

  • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in test tubes or vials.

  • Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses (e.g., to 8:2, then 7:3 n-hexane:ethyl acetate) to elute the more polar compounds.

2.5. Fraction Analysis

  • Analyze the collected fractions by TLC to determine their composition.

  • Spot a small amount from every few fractions onto a single TLC plate, alongside a spot of the original crude mixture as a reference.

  • Develop and visualize the TLC plate.

  • Identify the fractions containing the pure this compound (a single spot corresponding to the product's Rf).

2.6. Isolation of Purified Product

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and ¹³C NMR.[2][3]

Data Presentation

The following table summarizes the expected results and key parameters for the column chromatography purification of this compound.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of phenolic compounds.[4]
Mobile Phase n-Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 9:1) and gradually increase to higher polarity (e.g., 7:3 or 1:1).
TLC Rf of Product ~0.2 - 0.4In the optimal starting eluent.
Sample Load 1-2% of silica gel weightA lower loading generally results in better separation.[2]
Expected Yield VariableHighly dependent on the purity of the crude material.
Purity of Final Product >95% (by HPLC)Purity should be confirmed by appropriate analytical methods.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Optimization (Determine Eluent) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Optimal eluent sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling Identify pure fractions evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 4-(3-hydroxyphenyl)butanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The developed reverse-phase HPLC (RP-HPLC) method provides excellent separation and resolution, making it suitable for quality control, stability studies, and impurity profiling. This document provides a comprehensive protocol for method development, sample preparation, and analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its purity and quality are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method for its quantification and impurity determination is essential. This application note describes the development of a stability-indicating RP-HPLC method that is specific, accurate, precise, and linear over a specified range. The method utilizes a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with UV detection.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Acetic acid, analytical grade)

  • Phosphoric acid (analytical grade)

  • Standard laboratory glassware and equipment

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions were established and optimized.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (preliminarily 275 nm)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution (1 mg/mL).

  • Prepare working standard solutions by further diluting the stock solution to the desired concentrations for linearity and quantification.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a target concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

The following diagram illustrates the systematic approach to the HPLC method development for this compound.

HPLC_Method_Development cluster_prep 1. Initial Preparation cluster_method_dev 2. Method Development cluster_optimization 3. Optimization cluster_validation 4. Method Validation info Gather Analyte Information (pKa, logP, UV Spectrum) std_prep Prepare Standard Solution info->std_prep col_select Column Selection (C18 recommended) std_prep->col_select mp_select Mobile Phase Selection (ACN/Water with Acid) col_select->mp_select det_wl Determine Detection Wavelength (Scan with DAD) mp_select->det_wl gradient Initial Gradient Run det_wl->gradient opt_gradient Optimize Gradient Profile gradient->opt_gradient opt_flow Optimize Flow Rate opt_gradient->opt_flow opt_temp Optimize Column Temperature opt_flow->opt_temp specificity Specificity opt_temp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

Caption: Workflow for HPLC Method Development.

Results and Discussion

Wavelength Selection

A UV spectrum of this compound standard solution should be acquired using the DAD. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. Phenolic compounds typically exhibit absorbance around 270-280 nm. A preliminary wavelength of 275 nm is recommended if a DAD is not available.

Method Optimization

The initial gradient method should be tested with the reference standard. The gradient profile, flow rate, and column temperature can be further optimized to achieve the best resolution between the main peak and any impurities, with a reasonable run time.

  • Gradient: Adjust the slope of the gradient to improve the separation of closely eluting peaks.

  • Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and reproducible retention times.

  • Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.

Data Summary

The performance of the developed method should be evaluated and the results summarized in the following tables.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 6 injections)

Table 3: Method Validation Summary

Validation ParameterResult
Linearity (r²)
Range (µg/mL)
Accuracy (% Recovery)
Precision (%RSD)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Conclusion

This application note provides a detailed protocol for the development and implementation of an RP-HPLC method for the analysis of this compound. The described method is a starting point and should be fully validated according to the specific requirements of the laboratory and regulatory guidelines. The systematic approach to method development ensures the final method will be robust, reliable, and suitable for its intended purpose in a pharmaceutical research and quality control environment.

1H and 13C NMR spectral assignment for Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Spectroscopic Analysis of Ethyl 4-(3-hydroxyphenyl)butanoate

Introduction

This compound is an organic compound of interest in various fields, including pharmacology and materials science. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note presents a detailed assignment of the ¹H and ¹³C NMR spectra of this compound, along with a standard protocol for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound is shown below with systematic numbering for the carbon and hydrogen atoms to facilitate spectral assignment.

Chemical structure of this compound with atom numbering for NMR assignment.

¹H and ¹³C NMR Spectral Assignment

The spectral data for this compound can be predicted based on established chemical shift ranges and coupling patterns.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the protons of the butanoate chain, and the protons of the ethyl ester group.

  • Aromatic Protons (H-2', H-4', H-5', H-6') : These protons, located on the benzene ring, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The substitution pattern on the ring will cause distinct chemical shifts and coupling patterns for each of these protons.

  • Phenolic Hydroxyl Proton (-OH) : The chemical shift of the phenolic proton is variable and can appear over a wide range (typically 4-7 ppm), often as a broad singlet.[1][2] Its position is sensitive to solvent, concentration, and temperature. This signal can be confirmed by a "D₂O shake" experiment, where the peak disappears upon addition of deuterium oxide.[1]

  • Ethyl Ester Protons (H-1, H-2) : The methylene protons (H-1) adjacent to the ester oxygen are expected to appear as a quartet around 3.7-4.1 ppm.[3] The terminal methyl protons (H-2) will be a triplet in the more upfield region, around 1.2 ppm.

  • Butanoate Chain Protons (H-4, H-5, H-6) : The methylene protons at H-6, being benzylic, will be shifted downfield to approximately 2.6 ppm. The protons at H-4, adjacent to the carbonyl group, are expected around 2.3 ppm.[4] The protons at H-5 will resonate around 1.9 ppm, appearing as a multiplet due to coupling with both H-4 and H-6.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (C-3) : The ester carbonyl carbon is the most deshielded carbon and will appear far downfield, typically in the range of 170-185 ppm.[5]

  • Aromatic Carbons (C-1' to C-6') : These carbons resonate in the 110-160 ppm range.[6] The carbon attached to the hydroxyl group (C-3') will be significantly downfield, around 155 ppm, due to the electronegativity of the oxygen atom.[1] The other aromatic carbons will have distinct shifts based on their position relative to the substituents.

  • Ethyl Ester Carbons (C-1, C-2) : The methylene carbon (C-1) bonded to the ester oxygen will appear around 60 ppm, while the methyl carbon (C-2) will be much further upfield, around 14 ppm.

  • Butanoate Chain Carbons (C-4, C-5, C-6) : These aliphatic carbons will resonate in the upfield region of the spectrum. The benzylic carbon (C-6) and the carbon alpha to the carbonyl (C-4) will be in the 30-40 ppm range, while the central methylene carbon (C-5) will be at a slightly lower chemical shift.

Data Presentation

The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~1.2Triplet3H-O-CH₂-CH₃
H-5~1.9Multiplet2H-CH₂-CH₂ -CH₂-
H-4~2.3Triplet2H-CH₂ -C=O
H-6~2.6Triplet2HAr-CH₂ -
H-1~4.1Quartet2H-O-CH₂ -CH₃
-OH4.0 - 7.0Broad Singlet1HAr-OH
H-4', H-6'6.6 - 6.8Multiplet2HAromatic
H-2'~6.9Singlet1HAromatic
H-5'~7.1Triplet1HAromatic
Table 2: Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-2~14-O-CH₂-CH₃
C-5~28-CH₂-CH₂ -CH₂-
C-4~33-CH₂ -C=O
C-6~35Ar-CH₂ -
C-1~60-O-CH₂ -CH₃
C-2', C-4'~115, ~118Aromatic CH
C-6'~121Aromatic CH
C-5'~130Aromatic CH
C-1'~143Aromatic Quaternary C
C-3'~156Aromatic C-OH
C-3~173C =O

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent if not already present. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent or reference signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectrum Acquisition :

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[7]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

    • Apply a Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualization of the NMR Assignment Workflow

The logical process for assigning NMR spectra can be visualized as a workflow diagram.

NMR_Assignment_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment Sample This compound Prepare Dissolve & Transfer to NMR Tube Sample->Prepare Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Prepare Acquire_H1 Acquire 1H Spectrum Prepare->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Prepare->Acquire_C13 Process_H1 Process 1H Data (FT, Phase, Baseline) Acquire_H1->Process_H1 Process_C13 Process 13C Data (FT, Phase, Baseline) Acquire_C13->Process_C13 Analyze_H1 Analyze 1H: - Chemical Shift - Integration - Multiplicity Process_H1->Analyze_H1 Analyze_C13 Analyze 13C: - Chemical Shift Process_C13->Analyze_C13 Assign Correlate Data & Assign Signals to Molecular Structure Analyze_H1->Assign Analyze_C13->Assign Final_Structure Final Assigned Structure Assign->Final_Structure

Caption: Workflow for NMR spectral assignment.

References

Application Note: Derivatization of Ethyl 4-(3-hydroxyphenyl)butanoate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical derivatization of Ethyl 4-(3-hydroxyphenyl)butanoate prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct GC-MS analysis of this compound is challenging due to the low volatility and potential for peak tailing caused by the polar phenolic hydroxyl group. Derivatization is a crucial step to improve its chromatographic behavior and achieve sensitive and accurate quantification. Two common and effective derivatization techniques, silylation and acylation, are presented with step-by-step experimental protocols. This guide will enable researchers to select and apply the most suitable method for their analytical needs.

Introduction

This compound is a compound of interest in various fields, including drug development and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound makes it non-volatile, leading to poor chromatographic peak shape and low sensitivity during GC-MS analysis.

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives.[1] This enhances their chromatographic separation and detection. This application note details two primary derivatization strategies for this compound: silylation and acylation.

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

Acylation converts the phenolic hydroxyl group into an ester using reagents such as acetic anhydride.[1]

The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available resources.

Comparison of Derivatization Methods

The following table summarizes the key characteristics of silylation and acylation for the derivatization of this compound.

FeatureSilylation (with BSTFA/MSTFA)Acylation (with Acetic Anhydride)
Principle Replaces the active hydrogen of the -OH group with a trimethylsilyl (TMS) group.Converts the -OH group into a more volatile and stable acetate ester.
Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).Acetic anhydride, typically with a catalyst like pyridine.
Reaction Conditions Requires anhydrous conditions. Typically heated at 60-80°C for 30-60 minutes.[1]Can be performed under anhydrous or aqueous (with pH adjustment) conditions. Often proceeds at room temperature or with gentle heating.
Advantages Highly effective, produces stable derivatives with good chromatographic properties.[1] Versatile for a wide range of phenolic compounds.Cost-effective reagents. The resulting ester derivatives are very stable. The reaction can often be performed at room temperature.[1]
Disadvantages Reagents are sensitive to moisture, requiring stringent anhydrous conditions.[1] Reagents can be more expensive.May not be suitable for sterically hindered phenols. Excess reagent and by-products may need to be removed.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable aprotic solvent like acetonitrile or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in a solution, transfer a known volume to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]

  • Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the dried sample to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the conversion of this compound to its acetate ester.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of pyridine to the dried sample residue.

  • Derivatization: Add 200 µL of acetic anhydride to the vial.[1]

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 20 minutes. For potentially less reactive samples, gentle heating at 60°C for 10 minutes can be applied.[1]

  • Work-up:

    • Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex for 30 seconds.

    • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The dried organic extract is now ready for GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Silylation cluster_acylation Acylation cluster_analysis Analysis start Sample containing This compound dry Evaporate to Dryness (Nitrogen Stream) start->dry s_reagent Add Pyridine & BSTFA + 1% TMCS dry->s_reagent a_reagent Add Pyridine & Acetic Anhydride dry->a_reagent s_react Heat at 70°C s_reagent->s_react gcms GC-MS Analysis s_react->gcms a_react React at Room Temp a_workup Work-up & Extraction a_react->a_workup a_workup->gcms

Caption: Experimental workflow for derivatization.

Logical Relationship of Derivatization

The following diagram illustrates the logical relationship of the derivatization process, transforming a non-volatile analyte into a volatile derivative suitable for GC-MS analysis.

Logical_Relationship Analyte This compound (Polar, Non-volatile) Process Derivatization (Silylation or Acylation) Analyte->Process Chemical Reaction Derivative TMS or Acetate Derivative (Non-polar, Volatile) Process->Derivative Results in Analysis Improved GC-MS Analysis (Good Peak Shape, High Sensitivity) Derivative->Analysis Enables

Caption: Logic of derivatization for GC-MS.

Conclusion

Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of this compound. The choice of method will depend on the specific requirements of the analysis. Silylation is a highly effective method but requires strict anhydrous conditions. Acylation is a robust and cost-effective alternative. For reliable quantitative analysis, optimization of the reaction conditions and the use of an appropriate internal standard are recommended.

References

Application Notes and Protocols: Ethyl 4-(3-hydroxyphenyl)butanoate as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable starting material in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its structure, featuring a phenolic hydroxyl group and an ethyl ester, provides two key reactive sites for chemical modification. The phenylbutanoate core is a structural motif present in various natural and synthetic compounds exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

These application notes provide a guide to the synthetic utility of this compound, detailing potential synthetic transformations and protocols for the generation of novel derivatives. The information is curated for researchers aiming to explore the potential of this compound in developing new therapeutic agents. While direct literature on the synthesis of a broad library of bioactive molecules from this specific starting material is limited, this document outlines logical and scientifically sound synthetic strategies based on the known reactivity of its functional groups and by drawing parallels with structurally similar compounds.

Proposed Synthetic Pathways and Bioactivity

The primary sites for modification on this compound are the phenolic hydroxyl group and the ester functionality. These can be targeted individually or in combination to create a diverse library of derivatives.

1. Modification of the Phenolic Hydroxyl Group:

The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's lipophilicity, steric profile, and interaction with biological targets.

  • Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield a range of ether derivatives. This can be a strategy to enhance metabolic stability and cell permeability.

  • Esterification: Acylation with acid chlorides or anhydrides can produce phenolic esters. This can serve as a prodrug strategy or to introduce new pharmacophores.

2. Modification of the Ester Group:

The ethyl ester can be hydrolyzed, reduced, or undergo transesterification to generate other functional groups.

  • Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with other alcohols to form different esters.

  • Reduction: Reduction of the ester, for example with lithium aluminum hydride, affords the corresponding primary alcohol, opening up further avenues for derivatization.

  • Transesterification: Reaction with other alcohols in the presence of a catalyst can be used to synthesize different ester derivatives, potentially altering the pharmacokinetic properties of the molecule.

Potential Biological Activities:

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily based on the well-documented properties of phenolic compounds. These include:

  • Antioxidant Activity: The phenolic hydroxyl group is a key feature for radical scavenging.

  • Anti-inflammatory Activity: Phenolic compounds are known to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Anticancer Activity: Modifications of the core structure can lead to compounds with cytotoxic effects against various cancer cell lines.

Experimental Protocols

The following are generalized protocols for key synthetic transformations of this compound. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

Objective: To synthesize an ether derivative of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

Protocol 2: Saponification of the Ethyl Ester

Objective: To synthesize 4-(3-hydroxyphenyl)butanoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of NaOH or LiOH (1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the carboxylic acid.

Data Presentation

For a systematic evaluation of newly synthesized derivatives, all quantitative data should be summarized in a structured format. This allows for clear comparison and the establishment of structure-activity relationships (SAR).

Table 1: Physicochemical and Biological Data for Synthesized Derivatives of this compound

Compound IDR1 (Phenolic Position)R2 (Ester Position)Yield (%)Purity (%)IC₅₀ (Antioxidant Assay, µM)IC₅₀ (Anti-inflammatory Assay, µM)
Starting Material -H-CH₂CH₃->98Data to be determinedData to be determined
Derivative 1 -CH₂Ph-CH₂CH₃e.g., 85e.g., >99Data to be determinedData to be determined
Derivative 2 -H-He.g., 92e.g., >99Data to be determinedData to be determined
Derivative 3 -CH₂Ph-HCalculatedCalculatedData to be determinedData to be determined

This table is a template. Actual data needs to be generated through experimentation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive molecules starting from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_characterization Characterization A This compound B Chemical Modification (e.g., Alkylation, Hydrolysis) A->B Reaction C Library of Derivatives B->C Purification D In vitro Assays (Antioxidant, Anti-inflammatory) C->D Screening G Spectroscopic Analysis (NMR, MS, IR) C->G Analysis E Hit Identification D->E Data Analysis F Lead Optimization E->F SAR Studies

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives from this compound.

Relevant Signaling Pathway

Phenolic compounds are known to modulate various signaling pathways involved in inflammation and oxidative stress. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for many anti-inflammatory compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_p p-IκBα IkB_deg IκBα Degradation IkB_p->IkB_deg Ubiquitination DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Transcription Derivative Phenolic Derivative (Potential Inhibitor) Derivative->IKK Inhibition Derivative->NFkB_nuc Inhibition

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory derivatives of this compound.

Application Note: A Scalable Two-Step Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a phenolic hydroxyl group and a butanoate ester, makes it a versatile building block. This application note details a robust and scalable two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described method focuses on process efficiency, scalability, and high product purity.

The synthetic strategy involves an initial Clemmensen reduction of 4-(3-hydroxyphenyl)-4-oxobutanoic acid to yield the intermediate, 4-(3-hydroxyphenyl)butanoic acid. This is followed by a Fischer-Speier esterification to produce the final product. This two-step approach is advantageous for large-scale production due to the use of cost-effective reagents and straightforward purification procedures.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, as illustrated below. The first step involves the reduction of the keto group of the starting material, followed by the esterification of the resulting carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Clemmensen Reduction cluster_step2 Step 2: Fischer Esterification Start 4-(3-hydroxyphenyl)-4-oxobutanoic acid Intermediate 4-(3-hydroxyphenyl)butanoic acid Start->Intermediate Zn(Hg), HCl Toluene, 70-80°C FinalProduct This compound Intermediate->FinalProduct Ethanol, H₂SO₄ (cat.) Reflux

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3-hydroxyphenyl)butanoic acid

This protocol describes the Clemmensen reduction of 4-(3-hydroxyphenyl)-4-oxobutanoic acid. This method is effective for the large-scale reduction of aryl ketones.

Materials and Equipment:

  • 4-(3-hydroxyphenyl)-4-oxobutanoic acid

  • Zinc dust, amalgamated (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amalgamated Zinc Preparation: In a well-ventilated fume hood, zinc dust is washed with a 5% HCl solution to activate the surface. The acid is decanted, and the zinc is treated with a 5% mercury(II) chloride solution with vigorous stirring for 10 minutes. The solution is decanted, and the amalgamated zinc is washed sequentially with water and ethanol before being used immediately.

  • Reaction Setup: The reaction vessel is charged with amalgamated zinc and toluene. The mixture is heated to 70-80°C with vigorous stirring.

  • Addition of Reactants: A solution of 4-(3-hydroxyphenyl)-4-oxobutanoic acid in toluene is prepared. Concentrated HCl is added dropwise to the heated zinc suspension, followed by the slow addition of the substrate solution over 2-3 hours.

  • Reaction Monitoring: The reaction is maintained at 70-80°C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the excess zinc. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield crude 4-(3-hydroxyphenyl)butanoic acid, which can be used in the next step without further purification or can be recrystallized if higher purity is required.

Step 2: Synthesis of this compound

This protocol details the Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid using ethanol and a catalytic amount of sulfuric acid.

Materials and Equipment:

  • 4-(3-hydroxyphenyl)butanoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with reflux condenser and magnetic or mechanical stirring

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A solution of 4-(3-hydroxyphenyl)butanoic acid in a large excess of anhydrous ethanol is prepared in the reaction vessel.

  • Catalyst Addition: The solution is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid is added dropwise with stirring.

  • Reaction: The mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by TLC or HPLC until completion (typically 8-12 hours). To drive the equilibrium towards the product, a Dean-Stark trap can be employed to remove the water formed during the reaction.[1][2][3]

  • Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed using a rotary evaporator. The residue is dissolved in ethyl acetate.

  • Neutralization and Washing: The organic solution is carefully washed with saturated NaHCO₃ solution until the effervescence ceases, to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[1][4] The organic layer is then washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound is purified by vacuum distillation to obtain a high-purity final product.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the two-step synthesis and purification process.

Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification & Purification A1 Charge Reactor with Amalgamated Zinc & Toluene A2 Heat to 70-80°C A1->A2 A3 Add Substrate and HCl A2->A3 A4 Monitor Reaction (TLC/HPLC) A3->A4 A5 Cool and Filter A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Wash with Water/Brine A6->A7 A8 Dry and Concentrate A7->A8 B1 Dissolve Acid in Ethanol A8->B1 Intermediate Product B2 Add H₂SO₄ Catalyst B1->B2 B3 Reflux and Monitor (TLC/HPLC) B2->B3 B4 Remove Excess Ethanol B3->B4 B5 Dissolve in Ethyl Acetate B4->B5 B6 Wash with NaHCO₃ and Brine B5->B6 B7 Dry and Concentrate B6->B7 B8 Vacuum Distillation B7->B8 C1 Pure this compound B8->C1 Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize typical quantitative data for each step of the synthesis on a laboratory scale, which can be extrapolated for scale-up production.

Table 1: Reaction Parameters and Yields for the Synthesis of 4-(3-hydroxyphenyl)butanoic acid

ParameterValue
Starting Material4-(3-hydroxyphenyl)-4-oxobutanoic acid
Scale100 g
Key ReagentsZn(Hg), Conc. HCl
SolventToluene
Reaction Temperature70-80°C
Reaction Time4-6 hours
Typical Yield 85-92%
Purity (Crude) >95% (by HPLC)

Table 2: Reaction Parameters and Yields for the Synthesis of this compound

ParameterValue
Starting Material4-(3-hydroxyphenyl)butanoic acid
Scale80 g
Key ReagentsAnhydrous Ethanol, Conc. H₂SO₄ (catalytic)
Reaction TemperatureReflux (approx. 78°C)
Reaction Time8-12 hours
Typical Yield 90-96%
Purity (after distillation) >99% (by GC/HPLC)

Conclusion

The described two-step synthesis provides an efficient and scalable route to this compound. The protocols are well-established transformations in organic synthesis, utilizing readily available and cost-effective reagents, making this process suitable for industrial application. The detailed workflow and tabulated data offer a comprehensive guide for researchers and drug development professionals to reproduce and scale this synthesis. The final product is obtained in high yield and purity, meeting the stringent requirements of pharmaceutical manufacturing.

References

Application Notes and Protocols for the Quantification of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methodologies for the precise quantification of Ethyl 4-(3-hydroxyphenyl)butanoate, a key intermediate in pharmaceutical synthesis and a potential biomarker in metabolic studies. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to provide robust and reliable quantitative data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in process monitoring and quality control of bulk drug substance.

Experimental Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Dissolve a precisely weighed amount of the sample in a minimal volume of the mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) mixture to remove polar impurities.

  • Elution: Elute the target analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

b. HPLC-UV Instrumentation and Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% acetic acid in water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on the analysis of structurally similar phenolic compounds.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery (%)98 - 102%
Precision (RSD%)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample spe Solid-Phase Extraction start->spe reconstitution Reconstitution spe->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc uv UV Detection (275 nm) hplc->uv quantification Quantification uv->quantification

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound in complex matrices, such as biological fluids, after appropriate derivatization.

Experimental Protocol

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Extraction: To 1 mL of the sample (e.g., plasma, urine), add 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

b. GC-MS Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Injection Volume: 1 µL (splitless mode).

Quantitative Data

The following table presents the anticipated performance metrics for the GC-MS method.

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Recovery (%)95 - 105%
Precision (RSD%)< 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample lle Liquid-Liquid Extraction start->lle derivatization Derivatization (BSTFA) lle->derivatization gc GC Separation (HP-5MS Column) derivatization->gc ms MS Detection (EI, Scan Mode) gc->ms quantification Quantification ms->quantification

Caption: Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound at very low concentrations in complex biological matrices, such as plasma or tissue homogenates, without the need for derivatization.

Experimental Protocol

a. Sample Preparation: Protein Precipitation

  • Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Acquity UPLC BEH C18 column (or equivalent) (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻ and a characteristic fragment ion.

Quantitative Data

The expected validation parameters for the LC-MS/MS method are outlined below.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery (%)90 - 110%
Precision (RSD%)< 10%

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample ppt Protein Precipitation start->ppt reconstitution Reconstitution ppt->reconstitution lc UPLC Separation (C18 Column) reconstitution->lc msms MS/MS Detection (ESI-, MRM) lc->msms quantification Quantification msms->quantification

Caption: Workflow for LC-MS/MS quantification.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral Ethyl 4-(3-hydroxyphenyl)butanoate, a valuable building block in pharmaceutical and fine chemical synthesis. The primary strategy involves the enantioselective reduction of the prochiral precursor, Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate. Two robust methodologies are presented: a chemocatalytic approach utilizing Noyori-type asymmetric hydrogenation with Ruthenium-BINAP catalysts, and a biocatalytic approach employing ketoreductase enzymes. Detailed experimental procedures, data presentation in tabular format for easy comparison of expected outcomes, and visualizations of the synthetic workflow and catalytic mechanisms are provided to guide researchers in the successful synthesis of the target chiral molecule.

Introduction

Chiral β-hydroxy esters are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The enantiomers of this compound, in particular, serve as key synthons for various pharmaceutical agents. Achieving high enantiopurity is critical, as different enantiomers can exhibit distinct pharmacological activities. This note details reliable methods for the asymmetric synthesis of this target molecule, focusing on the highly efficient and selective reduction of its β-keto ester precursor.

Overall Synthetic Strategy

The synthesis of chiral this compound is approached in a two-step sequence. The first step involves the synthesis of the key intermediate, Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate. The second, and crucial, step is the asymmetric reduction of the ketone functionality to yield the desired chiral alcohol.

SynthesisWorkflow A Starting Materials (3-Hydroxyacetophenone, Ethyl Chloroacetate) B Synthesis of Precursor Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate A->B e.g., Friedel-Crafts Acylation or similar C-C bond formation C Asymmetric Reduction B->C Key Enantioselective Step D Chiral Product Ethyl (R)- or (S)-4-(3-hydroxyphenyl)butanoate C->D

Caption: Overall workflow for the synthesis of chiral this compound.

Part 1: Synthesis of Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate (Precursor)

A common method for the synthesis of β-keto esters with an aromatic substituent is through a Friedel-Crafts acylation or related C-C bond-forming reactions.

Experimental Protocol: Synthesis of Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate

Materials:

  • 3-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 3-hydroxyacetophenone (1.0 equivalent) and stir for 30 minutes at room temperature.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate.

Part 2: Asymmetric Reduction of Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate

This section details two primary methods for the enantioselective reduction of the synthesized precursor.

Method A: Chemocatalytic Asymmetric Hydrogenation

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters, which typically provides high yields and excellent enantioselectivities.[1]

Catalytic Cycle Visualization:

NoyoriCatalyticCycle cluster_cycle Catalytic Cycle catalyst [RuCl((R)-BINAP)(p-cymene)]Cl A [RuH((R)-BINAP)]⁺ catalyst->A + H₂, - HCl, - p-cymene precursor Ethyl 4-(3-hydroxyphenyl) -4-oxobutanoate B Ru-Substrate Complex precursor->B H2 H₂ H2->A product Chiral Ethyl 4-(3-hydroxyphenyl) -butanoate A->B + Substrate C Transition State B->C Hydride Transfer D Ru-Product Complex C->D D->product D->A - Product

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a β-keto ester.

Experimental Protocol:

Materials:

  • Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate

  • [RuCl((R)-BINAP)(p-cymene)]Cl or [RuCl((S)-BINAP)(p-cymene)]Cl

  • Methanol (degassed)

  • High-purity hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate (1.0 equivalent) and the Ruthenium catalyst (0.001-0.01 equivalents).

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the liner inside the autoclave.

  • Purge the autoclave with high-purity hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 10-50 atm) with hydrogen gas.

  • Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Data for Analogous Aromatic β-Keto Esters:

CatalystSubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
[RuCl((R)-BINAP)]₂NEt₃Ethyl benzoylacetateMethanol1002512>9598 (R)Noyori et al.
(R,R)-t-Bu-QuinoxP*-Ru3-oxo-3-phenylpropionic acid ethyl esterEtOH/CH₂Cl₂2050248999.3[1]
Ru/Ph-SolphosVarious β-ketoestersMethanol505020>9995-99Zhou et al.

Note: These are representative data for similar substrates and should be used as a guideline for optimization.

Method B: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to chemocatalysis. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with high enantioselectivity, often operating under mild conditions.

Biocatalytic Workflow:

BiocatalysisWorkflow cluster_bioreactor Reaction Mixture A Precursor Ethyl 4-(3-hydroxyphenyl) -4-oxobutanoate B Bioreactor A->B C Chiral Product B->C Enantioselective Reduction D Ketoreductase (KRED) E Cofactor (NAD(P)H) F Cofactor Regeneration System (e.g., Glucose/GDH or Isopropanol/ADH)

Caption: Workflow for the biocatalytic reduction of a β-keto ester using a ketoreductase.

Experimental Protocol:

Materials:

  • Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate

  • Ketoreductase (e.g., from Candida magnoliae or a commercially available KRED screening kit)

  • NADH or NADPH

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol and an alcohol dehydrogenase (ADH))

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, if used for regeneration)

  • Ethyl acetate

Procedure:

  • Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add the ketoreductase enzyme, the cofactor (catalytic amount), and the components of the cofactor regeneration system.

  • Add the substrate, Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate. An organic co-solvent may be used to improve substrate solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate and separating the phases. Centrifugation may be required to remove the enzyme.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product if necessary, and determine the enantiomeric excess by chiral HPLC or GC.

Expected Data for Analogous β-Keto Esters:

BiocatalystSubstrateCofactor SystemTemp (°C)Time (h)Conversion (%)ee (%)Reference
Candida magnoliaeEthyl 4-chloro-3-oxobutanoateNADP/Glucose/GDH3048>9596.6 (S)[2]
Rhodotorula minutaEthyl 2-oxo-4-phenylbutanoate---5895 (R)[3]
KRED from Chryseobacterium sp.Ethyl 4-chloro-3-oxobutanoate-651100>99.5 (S)[2]

Note: Enzyme performance is highly substrate-specific. Screening of different ketoreductases is recommended to find the optimal enzyme for the target substrate.

Conclusion

The asymmetric synthesis of chiral this compound can be effectively achieved through the enantioselective reduction of its corresponding β-keto ester. Both chemocatalytic asymmetric hydrogenation using Ruthenium-BINAP complexes and biocatalytic reduction with ketoreductases represent powerful and reliable methods. The choice of method will depend on factors such as desired enantiomer, scale of the reaction, and available equipment. The protocols and data presented herein provide a solid foundation for researchers to develop a successful and highly enantioselective synthesis of this valuable chiral intermediate.

References

Troubleshooting & Optimization

Navigating the Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Ethyl 4-(3-hydroxyphenyl)butanoate synthesis. The information is tailored for professionals in research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual aids to navigate potential challenges.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a user-friendly question-and-answer format.

Low Yield in Friedel-Crafts Acylation of Phenol with Succinic Anhydride

Question: My Friedel-Crafts acylation of phenol with succinic anhydride is resulting in a low yield of the desired 4-(3-hydroxyphenyl)-4-oxobutanoic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this step are common and can be attributed to several factors. Phenols can be challenging substrates for Friedel-Crafts acylation due to the interaction of the hydroxyl group with the Lewis acid catalyst.[1][2] Here are the primary causes and troubleshooting steps:

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it.[1][2]

    • Solution: Use a stoichiometric amount or even an excess of the Lewis acid to ensure enough active catalyst is available for the reaction.[1] Protecting the hydroxyl group as a silyl ether before acylation is an effective strategy; the silyl group is typically lost during workup.[3]

  • Side Reactions (O-acylation): Phenols can undergo O-acylation to form a phenyl ester, which may or may not rearrange to the desired C-acylated product (Fries rearrangement).[1][2]

    • Solution: The Fries rearrangement is promoted by an excess of catalyst and higher temperatures.[1] Carefully controlling the reaction temperature and using an appropriate amount of catalyst can favor C-acylation.

  • Poor Substrate Reactivity: Phenol itself is activated, but the presence of deactivating groups on other substrates can hinder the reaction.

    • Solution: For less reactive phenols, consider using a more reactive acylating agent or a stronger Lewis acid. However, harsher conditions can also lead to more side products.

  • Moisture Contamination: The presence of water will hydrolyze the succinic anhydride and deactivate the Lewis acid.[4]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[4]

Summary of Troubleshooting Strategies for Friedel-Crafts Acylation:

IssuePotential CauseRecommended Solution
Low Conversion Insufficient active catalystUse a stoichiometric amount or an excess of AlCl₃.
Moisture in the reactionUse anhydrous solvents and reagents; dry glassware thoroughly.[4]
Byproduct Formation O-acylationPromote Fries rearrangement with excess catalyst and heat, or protect the hydroxyl group.[1]
PolysubstitutionUse a 1:1 stoichiometry of reactants.
Complex Mixture Reaction temperature too highOptimize reaction temperature and time.[4]
Incomplete Reduction of the Carbonyl Group

Question: I am struggling to fully reduce the ketone in 4-(3-hydroxyphenyl)-4-oxobutanoic acid to obtain 4-(3-hydroxyphenyl)butanoic acid. What are the best methods and how can I ensure complete conversion?

Answer:

The reduction of the aryl ketone is a critical step. Two common methods are the Clemmensen and Wolff-Kishner reductions. The choice depends on the substrate's stability to acidic or basic conditions.

  • Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[5][6] It is particularly effective for aryl-alkyl ketones.[6]

    • Troubleshooting Low Yield:

      • Incomplete Reaction: Ensure a sufficient excess of amalgamated zinc and concentrated HCl are used. The reaction often requires prolonged heating.[6]

      • Substrate Instability: Phenolic compounds can be sensitive to strong acids. Side reactions like polymerization or degradation may occur. If this is suspected, the Wolff-Kishner reduction is a better alternative.

      • Formation of Byproducts: Alcohols are generally not considered intermediates in this reaction, but other byproducts like pinacols can form.[5] Using highly concentrated HCl can suppress some of these side reactions.[5]

  • Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone followed by decomposition at high temperatures in the presence of a strong base (e.g., KOH or NaOH) in a high-boiling solvent like diethylene glycol.[7][8]

    • Troubleshooting Low Yield:

      • Incomplete Hydrazone Formation: Ensure complete conversion of the ketone to the hydrazone before proceeding with the decomposition step.

      • Insufficient Temperature: The decomposition of the hydrazone anion requires high temperatures, typically around 200 °C.[8] The Huang-Minlon modification, which involves distilling off water and excess hydrazine to raise the temperature, can significantly improve yields and reduce reaction times.[8]

      • Base-Sensitive Functional Groups: While generally suitable for acid-sensitive substrates, some functional groups can be affected by the strongly basic conditions. Esters, for example, would be hydrolyzed.[7]

Comparison of Reduction Methods:

MethodReagentsConditionsAdvantagesDisadvantages
Clemmensen Zn(Hg), conc. HClAcidic, refluxEffective for aryl-alkyl ketonesNot suitable for acid-sensitive substrates
Wolff-Kishner H₂NNH₂, KOH/NaOH, high-boiling solventBasic, high temperatureSuitable for acid-sensitive substratesNot suitable for base-sensitive substrates, requires high temperatures
Low Yield in Fischer Esterification

Question: The final esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol is giving a poor yield. How can I drive the equilibrium towards the product side?

Answer:

Fischer esterification is an equilibrium-controlled reaction.[9][10][11] To improve the yield of this compound, you need to shift the equilibrium to favor the formation of the ester.

  • Le Chatelier's Principle:

    • Use of Excess Alcohol: Using a large excess of ethanol (it can even be used as the solvent) will drive the reaction forward.[9][12]

    • Removal of Water: The water produced as a byproduct can be removed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved by:

      • Azeotropic distillation using a Dean-Stark apparatus.

      • Using a dehydrating agent like molecular sieves.[11]

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[11] The catalyst protonates the carboxylic acid, making it more electrophilic.[10]

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient amount of time to reach equilibrium. Monitor the reaction progress by thin-layer chromatography (TLC).

Troubleshooting Fischer Esterification:

IssuePotential CauseRecommended Solution
Low Conversion Equilibrium not shiftedUse a large excess of ethanol and/or remove water as it forms.[9][11]
Insufficient catalysisEnsure an adequate amount of a strong acid catalyst is used.[10]
Reaction not at equilibriumIncrease reflux time and monitor by TLC.
Product Isolation Emulsion during workupAdd a small amount of brine during extraction.
Product solubility in aqueous layerEnsure complete extraction with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A1: A common and logical three-step synthesis is:

  • Friedel-Crafts Acylation: Reaction of phenol with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-(3-hydroxyphenyl)-4-oxobutanoic acid.[13]

  • Reduction: Reduction of the ketone functional group to a methylene group using either the Clemmensen or Wolff-Kishner reduction to yield 4-(3-hydroxyphenyl)butanoic acid.[14][15]

  • Fischer Esterification: Esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to give the final product, this compound.[12]

Q2: How can I purify the final product, this compound?

A2: Purification is typically achieved by column chromatography on silica gel. Due to the phenolic hydroxyl group, tailing of the spot on TLC and during column chromatography can be an issue. Using a solvent system containing a small amount of acetic or formic acid can help to obtain better separation.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps involve hazardous materials:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a fume hood with appropriate personal protective equipment (PPE).

  • Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. The reaction also involves mercury, which is toxic.

  • Wolff-Kishner Reduction: Hydrazine is toxic and corrosive. The reaction is run at very high temperatures.

  • General Precautions: Always wear appropriate PPE, including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-hydroxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of similar aryl-oxobutanoic acids.[13]

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.5 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add a solution of phenol (1.0 eq) in the solvent dropwise.

  • After the addition is complete, add succinic anhydride (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition of the anhydride, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Protocol 2: Clemmensen Reduction of 4-(3-hydroxyphenyl)-4-oxobutanoic acid

This is a general procedure for the Clemmensen reduction of aryl-alkyl ketones.[6]

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the 4-(3-hydroxyphenyl)-4-oxobutanoic acid (1.0 eq).

  • Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 4-(3-hydroxyphenyl)butanoic acid.

Protocol 3: Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid

This is a standard Fischer esterification protocol.[12]

  • In a round-bottom flask, dissolve 4-(3-hydroxyphenyl)butanoic acid (1.0 eq) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture at reflux for 4-8 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Phenol Phenol Intermediate1 4-(3-hydroxyphenyl)-4-oxobutanoic acid Phenol->Intermediate1 Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(3-hydroxyphenyl)butanoic acid Intermediate1->Intermediate2 Reduction (e.g., Clemmensen) FinalProduct This compound Intermediate2->FinalProduct Fischer Esterification (H⁺) Ethanol Ethanol Ethanol->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product CheckStep1 Analyze Yield of Friedel-Crafts Acylation Start->CheckStep1 CheckStep2 Analyze Yield of Reduction Step Start->CheckStep2 CheckStep3 Analyze Yield of Esterification Start->CheckStep3 Troubleshoot1 Optimize Catalyst Amount & Reaction Conditions for Acylation CheckStep1->Troubleshoot1 Low Troubleshoot2 Choose Appropriate Reduction Method & Ensure Complete Reaction CheckStep2->Troubleshoot2 Low Troubleshoot3 Shift Equilibrium: Excess Alcohol & Water Removal CheckStep3->Troubleshoot3 Low Solution Improved Yield Troubleshoot1->Solution Troubleshoot2->Solution Troubleshoot3->Solution

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Common side reactions in the esterification of phenolic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the esterification of phenolic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of phenolic acids?

A1: The most prevalent side reactions are the Fries rearrangement and direct C-acylation of the phenol ring. In the Fries rearrangement, the initially formed phenolic ester (O-acylated product) rearranges to form ortho- and para-hydroxyaryl ketones.[1] C-acylation is a competing reaction where the acyl group directly attacks the electron-rich aromatic ring, also yielding hydroxyaryl ketones.

Q2: What factors promote these side reactions?

A2: Strong Lewis acids (e.g., AlCl₃, BF₃), Brønsted acids (e.g., H₂SO₄, HF), and high temperatures are major contributors to the formation of C-acylated byproducts through both direct C-acylation and the Fries rearrangement.[2][3] The choice of solvent also plays a role; non-polar solvents tend to favor the ortho-rearranged product, while polar solvents can favor the para-product.[2]

Q3: How can I minimize the formation of these side products and favor the desired ester?

A3: To favor O-acylation (ester formation), it is generally recommended to use milder reaction conditions. This can include:

  • Base catalysis: Using a base like pyridine can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.

  • Less reactive acylating agents: While more reactive agents like acyl chlorides are sometimes necessary, they can also promote side reactions. In some cases, using an acid anhydride with a base can provide a good balance of reactivity and selectivity.

  • Milder catalysts: Employing catalysts that are less prone to inducing the Fries rearrangement, such as certain solid acid catalysts, can be beneficial.

  • Lower reaction temperatures: The Fries rearrangement is often favored at higher temperatures. Conducting the esterification at or below room temperature can significantly reduce the formation of rearranged byproducts.[4]

Q4: Can I completely avoid the Fries rearrangement?

A4: While complete avoidance can be challenging under certain conditions, its prevalence can be significantly minimized. The photo-Fries rearrangement is a photochemical alternative that uses UV light instead of a catalyst, but it often results in low yields and is not typically suitable for large-scale synthesis.[2] For most applications, careful selection of catalysts, temperature, and reaction time is the most effective strategy to maximize the yield of the desired phenolic ester.

Troubleshooting Guides

Issue 1: Low yield of the desired phenolic ester and significant formation of hydroxyaryl ketone byproducts.
  • Possible Cause: The reaction conditions are too harsh, favoring the Fries rearrangement or C-acylation.

  • Recommended Solutions:

    • Lower the reaction temperature: If heating, try reducing the temperature or running the reaction at room temperature. The formation of the para-isomer of the rearranged product is often favored at lower temperatures (around 60°C or less), while the ortho-isomer is favored at higher temperatures (above 160°C).[4]

    • Change the catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder catalyst or a base-catalyzed method.

    • Modify the work-up procedure: Ensure that the work-up does not introduce strong acids or high heat, which could induce rearrangement of the formed ester.

Issue 2: The reaction is slow and does not go to completion, even with minimal side product formation.
  • Possible Cause: The reaction conditions are too mild, or the reagents are not sufficiently reactive.

  • Recommended Solutions:

    • Use a more reactive acylating agent: If using a carboxylic acid, consider switching to an acid anhydride or an acyl chloride.

    • Activate the phenol: Convert the phenol to its more nucleophilic phenoxide salt by adding a suitable base before introducing the acylating agent.

    • Increase the concentration of the acylating agent: Using an excess of the acylating agent can help drive the reaction to completion.

Data Presentation

The following table provides a qualitative summary of how reaction conditions can influence the product distribution between O-acylation (ester formation) and C-acylation/Fries rearrangement.

Catalyst TypeTemperaturePredominant Product(s)
Strong Lewis Acid (e.g., AlCl₃)High (>160°C)ortho-Hydroxyaryl ketone (Fries)
Strong Lewis Acid (e.g., AlCl₃)Low (<60°C)para-Hydroxyaryl ketone (Fries)
Base (e.g., Pyridine)Room TempPhenolic Ester (O-acylation)
Mild Acid (e.g., some solid acids)ModeratePhenolic Ester (O-acylation)

Experimental Protocols

Protocol 1: Standard Fischer Esterification of p-Hydroxybenzoic Acid (Prone to Side Reactions)

This protocol uses a strong acid catalyst and heat, which can lead to the formation of Fries rearrangement byproducts.

Materials:

  • p-Hydroxybenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add p-hydroxybenzoic acid (1 equivalent) and an excess of methanol (e.g., 10 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography to separate the desired ester from any rearranged byproducts.

Protocol 2: Optimized Esterification of p-Hydroxybenzoic Acid using a Milder, Base-Mediated Approach (Minimizing Side Reactions)

This protocol employs a base to activate the phenolic acid and a coupling agent to facilitate esterification at room temperature, thus minimizing the risk of the Fries rearrangement.

Materials:

  • p-Hydroxybenzoic acid

  • Methanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve p-hydroxybenzoic acid (1 equivalent) and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM.

  • Add methanol (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Mandatory Visualization

ReactionPathways Reactants Phenolic Acid + Acylating Agent O_Acylation Phenolic Ester (Desired Product) Reactants->O_Acylation O-Acylation (Milder Conditions) C_Acylation Hydroxyaryl Ketone (Side Product) Reactants->C_Acylation C-Acylation (Harsh Conditions) Fries Hydroxyaryl Ketone (Side Product) O_Acylation->Fries Fries Rearrangement (Lewis/Brønsted Acid, Heat)

Competing O-Acylation and C-Acylation/Fries Rearrangement Pathways.

TroubleshootingWorkflow Start Low Yield of Phenolic Ester? Check_Side_Products Significant Hydroxyaryl Ketone Formation? Start->Check_Side_Products Harsh_Conditions Conditions Too Harsh Check_Side_Products->Harsh_Conditions Yes Mild_Conditions Conditions Too Mild Check_Side_Products->Mild_Conditions No Solution1 Lower Temperature Change Catalyst to Milder/Basic Harsh_Conditions->Solution1 Solution2 Use More Reactive Acylating Agent Activate Phenol with Base Mild_Conditions->Solution2

References

Troubleshooting low conversion rates in Fischer esterification of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the Fischer esterification of phenols.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a common challenge in the Fischer esterification of phenols, primarily due to the decreased nucleophilicity of the phenolic oxygen and the reversible nature of the reaction. This guide provides a structured approach to diagnosing and resolving these issues.

Q1: My Fischer esterification of a phenol is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the Fischer esterification of phenols typically stem from three core issues: the equilibrium of the reaction, the inherent reactivity of the phenol, and the reaction conditions. Start by assessing the following:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials, thus reducing your yield.[1][2][3]

  • Catalyst Choice and Amount: The type and concentration of the acid catalyst are critical for activating the carboxylic acid.

  • Reactant Stoichiometry: The ratio of carboxylic acid to phenol can significantly influence the reaction equilibrium.[1]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can prevent the reaction from reaching completion.

Q2: I am not actively removing water from my reaction. How critical is this, and what are the best methods to do so?

A2: Water removal is one of the most effective ways to drive the reaction toward the ester product according to Le Châtelier's principle.[1][2] For laboratory-scale reactions, several methods are effective:

  • Dean-Stark Apparatus: This is a classic and highly effective method that involves azeotropically removing water with a solvent like toluene.[1][2]

  • Molecular Sieves: The addition of activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.

  • Dehydrating Agent: Using a strong acid catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid, can help.[3]

Water Removal MethodAdvantagesDisadvantages
Dean-Stark Apparatus Highly efficient for continuous water removal.Requires specific glassware setup.
Molecular Sieves Simple to implement; just add to the flask.Can be less efficient than a Dean-Stark trap for larger scale reactions.
Dehydrating Agent No additional equipment needed.Can lead to side reactions if not used judiciously.

Q3: I am using a standard strong acid catalyst like sulfuric acid. Could the catalyst be the issue?

A3: While sulfuric acid is a common and often effective catalyst, the choice of catalyst can be critical, especially for less reactive phenols.[1] Consider the following:

  • Catalyst Loading: Ensure you are using a sufficient catalytic amount. Typically, this ranges from 1-5 mol% of the limiting reagent.

  • Alternative Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is another strong acid catalyst that is often used and can be less oxidizing than sulfuric acid.[1]

  • Lewis Acids: For certain substrates, Lewis acids such as scandium(III) triflate or boron trifluoride (BF₃) can be effective catalysts.[1][2]

CatalystTypical ConditionsNotes
Sulfuric Acid (H₂SO₄) Concentrated, 1-5 mol%Strong dehydrating agent, but can cause charring at high temperatures.[3]
p-Toluenesulfonic Acid (p-TsOH) 1-5 mol%Solid, easier to handle than H₂SO₄.[1]
Lewis Acids (e.g., Sc(OTf)₃, BF₃) Varies, often used in catalytic amountsCan be milder and more selective for sensitive substrates.[1][2]

Q4: How does the structure of my phenol and carboxylic acid affect the reaction?

A4: The electronic and steric properties of both the phenol and the carboxylic acid play a significant role.

  • Phenol Nucleophilicity: Electron-withdrawing groups on the aromatic ring of the phenol will decrease its nucleophilicity, making the reaction more difficult. Conversely, electron-donating groups will increase nucleophilicity and favor the reaction. Phenols are inherently less nucleophilic than aliphatic alcohols because the oxygen lone pairs are delocalized into the aromatic ring.[4]

  • Steric Hindrance: Bulky groups near the hydroxyl group of the phenol or the carboxyl group of the acid can sterically hinder the reaction.[3] If you are working with a sterically hindered substrate, you may need to use more forcing conditions (higher temperature, longer reaction time) or a different synthetic route.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a general experimental protocol for the Fischer esterification of a phenol?

A5: A general starting protocol is as follows. Note that optimization will likely be necessary.

Experimental Protocol: General Fischer Esterification of a Phenol

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the phenol (1.0 eq), the carboxylic acid (1.5-3.0 eq), and a suitable solvent (e.g., toluene, to facilitate azeotropic water removal).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., p-TsOH, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, it may be filtered off.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.

Q6: Are there alternative methods to Fischer esterification for preparing phenyl esters?

A6: Yes, if Fischer esterification proves to be ineffective, several other methods can be used:

  • Acylation with Acyl Chlorides or Anhydrides: This is a very common and often more efficient method.[3] The phenol is typically reacted with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine). This reaction is generally faster and not reversible.

  • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. It is a milder method suitable for sensitive substrates.

Visual Guides

To aid in understanding the process and troubleshooting logic, the following diagrams are provided.

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ ArOH Phenol (Ar-OH) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ArOH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOAr) Protonated_Ester->Ester - H+ H2O Water (H₂O) Troubleshooting_Workflow Start Low Conversion in Phenol Esterification Check_Water Is water being effectively removed? Start->Check_Water Implement_Water_Removal Implement Dean-Stark, add molecular sieves, or use a dehydrating catalyst. Check_Water->Implement_Water_Removal No Check_Catalyst Is the catalyst type and loading optimal? Check_Water->Check_Catalyst Yes Implement_Water_Removal->Check_Catalyst Optimize_Catalyst Increase catalyst loading or try an alternative (p-TsOH, Lewis Acid). Check_Catalyst->Optimize_Catalyst No Check_Stoichiometry Is an excess of one reactant being used? Check_Catalyst->Check_Stoichiometry Yes Optimize_Catalyst->Check_Stoichiometry Increase_Excess Increase the excess of the less expensive reactant. Check_Stoichiometry->Increase_Excess No Check_Conditions Are the reaction temperature and time sufficient? Check_Stoichiometry->Check_Conditions Yes Increase_Excess->Check_Conditions Increase_Temp_Time Increase temperature and/or reaction time. Check_Conditions->Increase_Temp_Time No Consider_Alternatives Consider alternative esterification methods (e.g., using acyl chlorides). Check_Conditions->Consider_Alternatives Yes Increase_Temp_Time->Consider_Alternatives

References

Technical Support Center: Purification of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl 4-(3-hydroxyphenyl)butanoate. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Given the phenolic nature of the compound, oxidation byproducts are also a significant concern and often present as colored impurities.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for determining the purity and impurity profile of this compound.[1] Reversed-phase columns (e.g., C18) are typically used.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Gas Chromatography (GC) may also be a suitable technique for purity analysis.[1]

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration is often due to the oxidation of the phenol group. To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially when heating solutions. Using degassed solvents can also be beneficial. The addition of a small amount of an antioxidant, such as sodium metabisulfite, to the purification solvents may also help prevent oxidation.

Q4: What are the general considerations for selecting a recrystallization solvent for this compound?

A4: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers; for an ester like this compound, solvents like ethyl acetate might be a good starting point.[3] Due to the aromatic and ester functionalities, solvent systems like ethanol/water, acetone/water, or hexane/ethyl acetate could be effective.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. High levels of impurities are present.Select a solvent with a lower boiling point. Try a solvent mixture; dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then cool slowly. Purify the crude material by another method (e.g., column chromatography) to remove some impurities before recrystallization.
Poor recovery of purified product. Too much solvent was used. The chosen solvent is too good, and the compound remains soluble even at low temperatures. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Choose a solvent in which the compound has lower solubility at cold temperatures. Preheat the filtration apparatus (funnel and receiving flask) and wet the filter paper with a small amount of hot solvent before filtration.
No crystal formation upon cooling. The solution is not supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution to a lower temperature in an ice bath or refrigerator. Reduce the volume of the solvent by evaporation and allow it to cool again.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent). Column overloading.Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A common starting point for aromatic esters is a hexane/ethyl acetate gradient.[4] Ensure the amount of crude material is appropriate for the column size (typically 40-60 g of silica gel per 1 g of crude).[5]
Cracking of the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the silica bed.[5]
Tailing of polar compounds on the column. Strong interaction of the phenolic hydroxyl group with the silica gel.Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase to improve the peak shape.

Experimental Protocols

Note: The following protocols are general guidelines. Optimization will be necessary to achieve the best results for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures like hexane/ethyl acetate or ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the target compound an Rf value of approximately 0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Assess Purity (HPLC, TLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Impure_Product Product Still Impure Purity_Check->Impure_Product Purity < 98% Troubleshoot Consult Troubleshooting Guide Impure_Product->Troubleshoot Troubleshoot->Recrystallization Optimize Parameters Troubleshoot->Column_Chromatography Optimize Parameters

References

Preventing degradation of Ethyl 4-(3-hydroxyphenyl)butanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ethyl 4-(3-hydroxyphenyl)butanoate during experimental workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound, leading to product degradation and reduced yields.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ester Hydrolysis: The ester functionality is susceptible to hydrolysis, especially under basic or strongly acidic conditions. Basic hydrolysis (saponification) is irreversible and forms the carboxylate salt.[1][2][3][4][5] Acidic hydrolysis is a reversible equilibrium.[2][3][4][5] 2. Oxidation of Phenol: The phenolic hydroxyl group is sensitive to oxidation, which can be accelerated by exposure to air (oxygen), high pH, and the presence of metal ions.[2] 3. Incomplete Reaction: The initial synthesis reaction may not have gone to completion.1. Control pH: Maintain a neutral or slightly acidic pH (around 4-6) during the workup. Avoid strong bases like NaOH or KOH for extraction. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization, and add it carefully to avoid a significant increase in pH. 2. Minimize Air Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged steps. Degas solvents to remove dissolved oxygen. 3. Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress before starting the workup.
Presence of Impurities in Final Product 1. Hydrolysis Product: The presence of 4-(3-hydroxyphenyl)butanoic acid due to ester hydrolysis. 2. Oxidation Byproducts: Formation of colored impurities (often pink or brown) due to the oxidation of the phenol group. 3. C-Alkylation Side Product: During synthesis under basic conditions, the phenolate can undergo C-alkylation in addition to the desired O-alkylation, leading to an isomeric impurity. This is more likely in protic solvents.[6]1. Acid/Base Extraction: Carefully perform a liquid-liquid extraction with a dilute, weak base (e.g., 5% NaHCO₃ solution) to remove the acidic hydrolysis product. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. 2. Antioxidants & Adsorbents: Consider adding a small amount of an antioxidant like ascorbic acid or sodium sulfite during the workup to inhibit oxidation.[2] Activated carbon or silica gel chromatography can be used to remove colored impurities. 3. Solvent Choice in Synthesis: For syntheses involving alkylation of the phenol, use aprotic solvents like DMF or DMSO to favor O-alkylation over C-alkylation.[6]
Product is an Oil and Difficult to Purify 1. Residual Solvent: Trapped solvent in the product. 2. Presence of Greasy Byproducts: Formation of non-crystalline side products.1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. Gentle heating can be applied if the compound is thermally stable. 2. Chromatography: Utilize column chromatography (silica gel or reversed-phase) to separate the desired product from non-polar impurities. A gradient elution might be necessary to achieve good separation.
Discoloration of Product (Pink/Brown) 1. Phenol Oxidation: The primary cause of discoloration is the oxidation of the 3-hydroxy-phenyl group. This is exacerbated by exposure to air, light, and basic conditions.1. Protect from Light and Air: Store the compound in an amber vial under an inert atmosphere. 2. Scavenge Trace Metals: Use of a chelating agent like EDTA during workup can help sequester metal ions that catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during workup?

A1: The two primary degradation pathways are:

  • Ester Hydrolysis: The ethyl ester can be cleaved to form 4-(3-hydroxyphenyl)butanoic acid and ethanol. This reaction is catalyzed by both acids and bases. Basic hydrolysis, known as saponification, is irreversible.[1][2][3][4][5]

  • Phenol Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored quinone-type structures. This process is accelerated by oxygen, light, high pH, and the presence of metal ions.[2]

Q2: How can I prevent ester hydrolysis during an aqueous workup?

A2: To minimize ester hydrolysis, it is crucial to control the pH of the aqueous solution. A neutral to slightly acidic pH (4-6) is generally recommended. Avoid using strong bases like sodium hydroxide or potassium hydroxide. For neutralization or washing, use a weak base such as sodium bicarbonate and add it portion-wise to prevent a rapid pH increase. Work at lower temperatures (e.g., using an ice bath) can also slow down the rate of hydrolysis.

Q3: My product is turning pink/brown upon standing. What is causing this and how can I stop it?

A3: The pink or brown discoloration is a classic sign of phenol oxidation. To prevent this, you should:

  • Minimize exposure to air by working under an inert atmosphere (nitrogen or argon).

  • Protect the compound from light by using amber-colored glassware or wrapping your flasks in aluminum foil.

  • Ensure your solvents are free of peroxides and degassed.

  • Store the purified compound under an inert atmosphere in a freezer.

  • The addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage container can also help.

Q4: Should I protect the phenolic hydroxyl group before performing reactions on other parts of the molecule?

A4: Yes, protecting the phenolic hydroxyl group is a highly recommended strategy, especially if the subsequent reaction conditions involve strong bases, nucleophiles, or electrophiles.[6] The acidic proton of the phenol can interfere with many reactions, and the unprotected phenol can be susceptible to side reactions.

Q5: What are some suitable protecting groups for the phenolic hydroxyl group?

A5: Common protecting groups for phenols include:

  • Ethers: Methyl ether (removed with strong acid like BBr₃), Benzyl ether (removed by hydrogenolysis), and silyl ethers like Trimethylsilyl (TMS) ether (acid-labile) or tert-Butyldimethylsilyl (TBDMS) ether (more stable than TMS).

  • Esters: Acetates can be used, but they are also susceptible to hydrolysis. The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions needed for its removal.

Data Presentation

Table 1: Qualitative Stability of this compound under Various pH Conditions at Room Temperature.

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1-3Strongly AcidicLow to ModerateAcid-catalyzed ester hydrolysis
4-6Weakly Acidic to NeutralHighMinimal degradation
7NeutralModerateSlow hydrolysis and oxidation
8-10Weakly BasicLowBase-catalyzed ester hydrolysis (saponification), increased rate of oxidation
11-14Strongly BasicVery LowRapid saponification and oxidation

Table 2: Effect of Temperature on the Degradation Rate of this compound.

TemperatureGeneral Effect on Degradation Rate
0-5 °C (Ice Bath)Significantly reduced rate of hydrolysis and oxidation. Recommended for sensitive workup steps.
20-25 °C (Room Temp)Moderate rate of degradation, especially under non-ideal pH conditions.
> 40 °C (Heating)Significantly increased rate of all degradation pathways. Avoid prolonged heating during workup.

Experimental Protocols

Protocol 1: Standard Workup for Fischer Esterification Synthesis of this compound

This protocol outlines a typical workup following the synthesis of this compound from 4-(3-hydroxyphenyl)butanoic acid and ethanol using an acid catalyst (e.g., H₂SO₄).[9][10][11]

  • Cooling: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and then in an ice bath.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Washing (Neutralization): Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until no more gas evolves. This neutralizes the acid catalyst and removes unreacted carboxylic acid. Caution: Add bicarbonate solution slowly to control effervescence.

    • Deionized water.

    • Saturated aqueous sodium chloride (brine) solution to aid in phase separation and remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Workup with a Protected Phenol

This protocol assumes the synthesis was performed on a substrate where the phenolic hydroxyl was protected (e.g., as a TBDMS ether).

  • Initial Workup: Follow steps 1-3 of Protocol 1.

  • Washing: Wash the combined organic layers with deionized water and then brine. A basic wash is often omitted to prevent premature deprotection.

  • Drying and Concentration: Follow steps 5 and 6 of Protocol 1.

  • Deprotection: Dissolve the crude protected ester in a suitable solvent and treat with the appropriate reagent to remove the protecting group (e.g., TBAF for TBDMS).

  • Second Workup: After the deprotection is complete, perform a second aqueous workup (similar to Protocol 1, steps 2-6) to remove the deprotection reagents and byproducts.

  • Purification: Purify the final product by column chromatography.

Mandatory Visualizations

DegradationPathways Main This compound Hydrolysis_Product 4-(3-hydroxyphenyl)butanoic Acid + Ethanol Main->Hydrolysis_Product Ester Hydrolysis (H+ or OH-) Oxidation_Product Quinone-type Structures (Colored Impurities) Main->Oxidation_Product Phenol Oxidation (O2, light, high pH) WorkupWorkflow Start Reaction Mixture Quench Quench with Water Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Base Wash with Weak Base (e.g., NaHCO3) Extract->Wash_Base Wash_Water Wash with Water Wash_Base->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product Pure Product Purify->Product TroubleshootingLogic decision decision issue issue Start Low Product Yield Check_pH Was a strong base used? Start->Check_pH Check_Air Was the reaction/workup exposed to air? Check_pH->Check_Air No Hydrolysis Likely Ester Hydrolysis Check_pH->Hydrolysis Yes Check_Reaction Was the reaction monitored for completion? Check_Air->Check_Reaction No Oxidation Likely Phenol Oxidation Check_Air->Oxidation Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete No

References

Optimizing reaction conditions for the synthesis of phenolic esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenolic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of phenolic esters in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in phenolic ester synthesis are a frequent issue. The primary causes often revolve around the reversible nature of esterification, suboptimal reaction conditions, and the inherent reactivity of phenols.[1][2][3]

Troubleshooting Steps:

  • Shift the Equilibrium: The esterification reaction is often reversible. To drive the reaction towards the product, you can:

    • Use an excess of one reactant: Typically, the less expensive or more easily removable reactant is used in excess.[1]

    • Remove byproducts: Water is a common byproduct. Its removal through methods like azeotropic distillation (e.g., with a Dean-Stark apparatus) can significantly increase the yield.[2][3]

  • Enhance Phenol Nucleophilicity: Phenols are less nucleophilic than aliphatic alcohols, which can lead to slow reaction rates.[4]

    • Consider converting the phenol to its more reactive phenoxide salt by using a mild base like pyridine before adding the acylating agent.[5][6]

  • Activate the Carboxylic Acid: Direct esterification of phenols with carboxylic acids is often slow and requires harsh conditions.[4][6] Using more reactive carboxylic acid derivatives can dramatically improve yields:

    • Acid Chlorides: These are highly reactive and often provide good yields at room temperature.[5][6]

    • Acid Anhydrides: Also more reactive than carboxylic acids, they are a common choice for acylating phenols.[4][6]

  • Optimize Catalyst:

    • For chemical synthesis, ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is active and used in the appropriate amount. Be aware that strong acids can cause side reactions like sulfonation.[4]

    • For enzymatic synthesis, catalyst loading (e.g., 5% by weight of substrates for CALB) is crucial.[7]

  • Reaction Conditions:

    • Temperature: Increasing the temperature can improve reaction rates, but excessive heat can lead to side reactions and degradation.[8] For enzymatic reactions, optimal temperatures are typically milder (e.g., 37°C).[9]

    • Solvent: The choice of solvent can impact reactant solubility and enzyme activity. For example, in some enzymatic syntheses, isooctane has been shown to yield better results than chloroform.[9] Some reactions can also be performed under solvent-free conditions.[10]

Q2: I'm observing significant side reactions. How can I minimize them?

A2: Side reactions can consume starting materials and complicate purification. Common side reactions include sulfonation when using sulfuric acid and dehydration.[4]

Mitigation Strategies:

  • Choice of Catalyst: If you suspect the catalyst is causing side reactions, consider alternatives. For instance, instead of concentrated sulfuric acid, a milder acid catalyst or a different synthetic route (e.g., using acid chlorides with a base) might be preferable.[4]

  • Protecting Groups: If your phenol or carboxylic acid contains other reactive functional groups, consider using protecting groups to prevent unwanted reactions.[11]

  • Reaction Conditions:

    • Temperature Control: Avoid excessively high temperatures which can promote side reactions and decomposition.[8]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[11]

Q3: I'm having difficulty purifying my phenolic ester. What are the best approaches?

A3: Purification of phenolic esters can be challenging due to their polarity and potential for hydrolysis.

Purification Techniques:

  • Extraction: A common first step is to perform a work-up to remove the catalyst and unreacted starting materials. This typically involves washing the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic components.[7]

  • Column Chromatography: This is a powerful technique for separating the desired ester from impurities.[7]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate, is often employed.[10]

  • Crystallization: If the phenolic ester is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Drying: Ensure the final product is thoroughly dried, as residual water can lead to hydrolysis over time. Drying agents like anhydrous calcium chloride or polyphosphoric anhydride can be used.[12]

Frequently Asked Questions (FAQs)

Q1: Can I directly esterify a phenol with a carboxylic acid?

While possible, direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient.[4][6] Phenols are less nucleophilic than alcohols, leading to slow reaction rates and poor yields under standard conditions.[4] It is highly recommended to use more reactive acylating agents like acid chlorides or acid anhydrides for better results.[4][5][6]

Q2: What is the role of a base in the synthesis of phenolic esters?

A base, such as pyridine, serves two main purposes:

  • It can deprotonate the phenol to form a more nucleophilic phenoxide ion, which reacts more readily with the acylating agent.[4]

  • It neutralizes the acidic byproduct of the reaction (e.g., HCl from an acid chloride or a carboxylic acid from an acid anhydride), preventing acid-catalyzed side reactions or hydrolysis of the ester product.[4]

Q3: What are the advantages of using enzymatic catalysts for phenolic ester synthesis?

Enzymatic synthesis, often using lipases like Candida antarctica lipase B (CALB), offers several advantages:

  • Milder Reaction Conditions: Reactions are typically run at lower temperatures, reducing the risk of side reactions and degradation of sensitive compounds.[7][13]

  • High Selectivity: Enzymes can be highly selective, which can be beneficial when working with multifunctional molecules.[13]

  • Environmentally Friendly: Biocatalysis is considered a "greener" chemistry approach.[9][13]

Q4: How does the structure of the phenol affect the reaction?

The electronic and steric properties of the phenol can influence its reactivity. For instance, electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the phenolic hydroxyl group, potentially slowing down the reaction. Conversely, electron-donating groups may enhance reactivity. Steric hindrance around the hydroxyl group can also impede the reaction.[7] For example, a hydroxyl group in the ortho- position may negatively impact the reaction yield compared to a group in the para- position.[7]

Data Presentation

Table 1: Comparison of Solvents on Phenolic Ester Synthesis Yield

SolventYield (%)Reference
tert-butanol28[9]
n-butanol21[9]
Chloroform9[9]
Hexane16-19[9]
Isooctane45[9]

Table 2: Effect of Catalyst on the Conversion of Phenolic Compounds

CatalystSubstrateConversion (24h, %)Reference
Y. lipolytica biomass3-phenylpropanoic acid95[9]
Y. lipolytica biomassPhenylacetic acidTraces[9]
Candida antarctica lipase B (CALB)Phenylacetic acid90[9]
Candida antarctica lipase B (CALB)4-hydroxyphenylacetic acid~60[9]
10% Zn-K10Phenol and Acetic Anhydride100[10]

Experimental Protocols

Protocol 1: Synthesis of a Phenolic Ester using an Acid Chloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the phenol (1 equivalent) and a mild base such as pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add the acid chloride (1 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with the organic solvent. Wash the solution sequentially with water, dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Enzymatic Synthesis of a Phenolic Ester

  • Reactant Mixture: In a flask, combine the phenol (1 equivalent), the carboxylic acid (or a suitable acyl donor like an alcohol for transesterification, e.g., 2 equivalents), and an appropriate organic solvent (e.g., isooctane or tert-butyl methyl ether).[7][9]

  • Catalyst Addition: Add the lipase catalyst (e.g., Candida antarctica lipase B, typically 5% by weight of the substrates).[7]

  • Incubation: Incubate the mixture at a suitable temperature (e.g., 37°C) with shaking (e.g., 200 rpm) for 24-48 hours.[7]

  • Monitoring: Monitor the conversion of the starting material to the ester product using a suitable analytical technique such as GC-FID after derivatization.[7][9]

  • Work-up: After the reaction, remove the enzyme by filtration. Evaporate the solvent.

  • Purification: Dissolve the residue in a suitable solvent like chloroform and wash with a saturated sodium bicarbonate solution to remove excess acid.[7] After separation of the organic phase, evaporate the solvent and purify the product using column chromatography.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Select Reactants (Phenol & Acylating Agent) setup Reaction Setup reactants->setup catalyst Choose Catalyst (Acid/Base or Enzyme) catalyst->setup solvent Select Solvent solvent->setup monitoring Monitor Progress (TLC/HPLC) setup->monitoring extraction Extraction / Washing monitoring->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for phenolic ester synthesis.

troubleshooting_yield start Low Yield Observed q1 Is the reaction reversible? start->q1 a1_yes Shift Equilibrium: - Use excess reactant - Remove H2O q1->a1_yes Yes q2 Is the phenol reacting slowly? q1->q2 No a1_yes->q2 a2_yes Increase Nucleophilicity: - Convert to phenoxide (use base) q2->a2_yes Yes q3 Is the carboxylic acid unreactive? q2->q3 No a2_yes->q3 a3_yes Use Activated Acid Derivative: - Acid Chloride - Acid Anhydride q3->a3_yes Yes q4 Are reaction conditions optimal? q3->q4 No a3_yes->q4 a4_no Optimize: - Temperature - Catalyst Loading - Solvent q4->a4_no No end Improved Yield q4->end Yes a4_no->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Identifying and Removing Solvent Impurities in NMR of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification and removal of common solvent impurities encountered during the NMR analysis of Ethyl 4-(3-hydroxyphenyl)butanoate.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the likely causes?

A1: The presence of unexpected signals in your NMR spectrum is commonly due to residual solvents from your reaction workup or purification, moisture, or impurities in the deuterated solvent. Common contaminants include water, acetone, ethyl acetate, hexanes, and dichloromethane. Grease from improperly cleaned glassware can also appear as broad, rolling humps in the baseline.

Q2: How can I determine if an unknown peak in my spectrum is a solvent impurity?

A2: A reliable method is to compare the chemical shift (ppm value) of the unidentified peak with established reference tables for common laboratory solvents. The tables provided in this guide offer ¹H and ¹³C chemical shift data for a variety of common impurities in deuterated chloroform (CDCl₃), a typical NMR solvent for this type of compound.

Q3: Where can I find the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A3: A predicted NMR spectrum for this compound is provided below. This data serves as a baseline to help you distinguish the signals of your target compound from those of potential impurities.

Troubleshooting Guide: A Step-by-Step Approach to Identifying and Removing Solvent Impurities

Step 1: Correlate Unknown Peaks with Known Impurities

The first step in troubleshooting is to compare the chemical shifts of the unknown signals in your spectrum with the predicted spectrum of your target compound and the known chemical shifts of common solvent impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.25 (triplet)14.2
Ethyl -CH₂4.13 (quartet)60.4
-CH₂-CH₂-Ar1.96 (multiplet)30.8
-CH₂-CO2.36 (triplet)35.7
Ar-CH₂-2.63 (triplet)33.0
Ar-H (ortho to -OH)6.70 (doublet)115.5
Ar-H (para to -OH)7.15 (triplet)129.6
Ar-H (ortho to -CH₂CH₂-)6.78 (singlet)113.1
Ar-H (meta to -OH)6.85 (doublet)121.3
Ar-C-OH-156.0
Ar-C-CH₂CH₂--142.7
C=O-173.2
Phenolic -OHVariable-

Note: The chemical shift of the phenolic hydroxyl (-OH) proton is highly variable and can be broadened or absent due to exchange with residual water or other protic impurities.

Table 2: Chemical Shifts of Common ¹H NMR Solvent Impurities in CDCl₃

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17singlet
Acetonitrile1.96singlet
Dichloromethane5.30singlet
Diethyl Ether1.21 (t), 3.48 (q)triplet, quartet
Dimethylformamide (DMF)2.88 (s), 2.95 (s), 8.02 (s)3 singlets
Dimethyl Sulfoxide (DMSO)2.54singlet
Ethanol1.25 (t), 3.72 (q)triplet, quartet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)triplet, singlet, quartet
Hexanes0.88 (t), 1.26 (m)triplet, multiplet
Methanol3.49singlet
Toluene2.36 (s), 7.09-7.27 (m)singlet, multiplet
Water~1.56broad singlet

Table 3: Chemical Shifts of Common ¹³C NMR Solvent Impurities in CDCl₃

Solvent¹³C Chemical Shift (ppm)
Acetone30.6, 206.7
Acetonitrile1.4, 117.7
Dichloromethane53.8
Diethyl Ether15.2, 66.0
Dimethylformamide (DMF)31.2, 36.4, 162.7
Dimethyl Sulfoxide (DMSO)39.5
Ethanol18.3, 58.0
Ethyl Acetate14.2, 21.0, 60.3, 171.1
Hexanes14.0, 22.6, 31.5
Methanol49.9
Toluene21.4, 125.5, 128.3, 129.2, 137.9
Step 2: Follow a Troubleshooting Workflow

The diagram below outlines a systematic approach to identifying and resolving impurity issues in your NMR sample.

troubleshooting_workflow cluster_start Initiation cluster_identification Identification Phase cluster_decision Decision Point cluster_action Action Phase cluster_end Resolution start Unexpected Peaks Observed in NMR Spectrum compare_data Compare with Predicted Spectrum and Impurity Tables start->compare_data review_procedure Review Experimental Procedure start->review_procedure is_impurity_identified Impurity Identified? compare_data->is_impurity_identified review_procedure->is_impurity_identified select_removal Select Appropriate Removal Protocol is_impurity_identified->select_removal  Yes   end Pure Spectrum Obtained is_impurity_identified->end  No (Consider other structural possibilities)   reacquire_spectrum Re-acquire NMR Spectrum select_removal->reacquire_spectrum reacquire_spectrum->end

Caption: A workflow for troubleshooting NMR solvent impurities.

Step 3: A Logic Diagram for Impurity Confirmation and Removal

This diagram illustrates the decision-making process when you suspect a specific solvent impurity.

impurity_confirmation_logic cluster_suspicion Suspicion cluster_confirmation Confirmation cluster_decision Decision cluster_action Action suspected_peak Suspected Impurity Peak (e.g., singlet at 2.17 ppm) check_tables Consult Impurity Tables: Acetone at 2.17 ppm suspected_peak->check_tables review_synthesis Review Synthesis/Purification: Was Acetone used? suspected_peak->review_synthesis is_confirmed Is it Acetone? check_tables->is_confirmed review_synthesis->is_confirmed is_confirmed->suspected_peak  No (Re-evaluate)   removal_protocol Execute Removal Protocol: High Vacuum Drying is_confirmed->removal_protocol  Yes   reacquire_nmr Re-acquire NMR Spectrum removal_protocol->reacquire_nmr

Caption: A logic diagram for confirming and removing a suspected impurity.

Experimental Protocols for Solvent Removal

Protocol 1: Removal of Low to Moderately Boiling Solvents (e.g., Acetone, Hexanes, Ethyl Acetate, Dichloromethane)

  • Rotary Evaporation with a Co-solvent:

    • Dissolve your sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

    • Concentrate the solution using a rotary evaporator. This process of co-evaporation aids in the removal of trace amounts of the impurity.

    • For persistent impurities, repeat this process two to three times.

  • Drying under High Vacuum:

    • Transfer your sample to a suitable flask or vial.

    • Connect the container to a high vacuum line (e.g., a Schlenk line).

    • Allow the sample to dry under high vacuum for several hours to overnight. If your compound is thermally stable, gentle heating with a heat gun or a warm water bath can accelerate the removal of the solvent.

Protocol 2: Removal of Water

  • Lyophilization (Freeze-Drying):

    • If your sample is dissolved in a solvent suitable for freeze-drying (e.g., water, 1,4-dioxane), freeze the sample using a dry ice/acetone bath or liquid nitrogen.

    • Connect the frozen sample to a lyophilizer. The water will be removed by sublimation under vacuum, resulting in a dry, often fluffy, solid.

  • Azeotropic Distillation with Toluene:

    • Dissolve your sample in toluene, which forms a low-boiling azeotrope with water.

    • Remove the toluene-water azeotrope by rotary evaporation.

    • Repeat this procedure two to three times to ensure complete removal of water.

Protocol 3: Removal of High-Boiling Solvents (e.g., DMF, DMSO)

  • Precaution: These solvents are challenging to remove by simple evaporation. It is highly recommended to avoid their use in the final stages of purification.

  • Liquid-Liquid Extraction:

    • If your compound has low water solubility, dissolve it in an appropriate organic solvent (such as ethyl acetate or diethyl ether).

    • Wash the organic solution multiple times with water or a saturated sodium chloride solution (brine) to partition the high-boiling polar solvent into the aqueous layer.

    • Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and carefully remove the solvent by rotary evaporation.

  • Column Chromatography:

    • If other methods are unsuccessful, purify your compound using flash column chromatography. Select an eluent system that provides good separation between your compound and the residual high-boiling solvent.

Addressing peak tailing in HPLC analysis of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-(3-hydroxyphenyl)butanoate and other phenolic compounds. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak symmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[2]

Use the following logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis.

Troubleshooting_Workflow start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks single_peak Is only the analyte peak tailing? all_peaks->single_peak No system_issue Potential System-Wide Issue all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue single_peak->analyte_issue Yes check_extracolumn Check for Extra-Column Volume and Hardware Issues system_issue->check_extracolumn check_column_general Inspect and Clean/Replace Column system_issue->check_column_general check_mobile_phase_general Check Mobile Phase Preparation system_issue->check_mobile_phase_general check_mobile_phase_specific Optimize Mobile Phase pH and Additives analyte_issue->check_mobile_phase_specific check_column_specific Evaluate Column Chemistry (e.g., use end-capped column) analyte_issue->check_column_specific check_sample_overload Investigate Sample Overload analyte_issue->check_sample_overload check_coelution Check for Co-eluting Impurities analyte_issue->check_coelution solution_system Resolve hardware/connection issues. Prepare fresh mobile phase. check_extracolumn->solution_system check_column_general->solution_system check_mobile_phase_general->solution_system check_sample_prep_general Review Sample Preparation solution_analyte Adjust method parameters or column selection for optimal peak shape. check_mobile_phase_specific->solution_analyte check_column_specific->solution_analyte check_sample_overload->solution_analyte check_coelution->solution_analyte Peak_Tailing_Causes cluster_Column Column-Related Issues cluster_Method Method-Related Issues cluster_System System-Related Issues silanol Secondary Silanol Interactions peak_tailing Peak Tailing silanol->peak_tailing contamination Column Contamination contamination->peak_tailing void Column Void/Bed Deformation void->peak_tailing ph Inappropriate Mobile Phase pH ph->peak_tailing overload Sample Overload overload->peak_tailing solvent Incorrect Sample Solvent solvent->peak_tailing extracolumn Extra-Column Volume extracolumn->peak_tailing fittings Poorly Fitted Connections fittings->peak_tailing

References

Technical Support Center: Purification of Hydroxy-Substituted Butanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of hydroxy-substituted butanoates.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during common purification techniques.

Troubleshooting Liquid-Liquid Extraction
ProblemPossible Cause(s)Solution(s)
Persistent Emulsion Formation - Presence of surfactants or finely divided solids.- High-speed stirring or vigorous shaking.[1]- Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.[1]- Addition of Brine: Add a saturated sodium chloride (NaCl) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1][2]
Low Recovery of Product in Organic Layer - The product may have some solubility in the aqueous phase.[2]- Insufficient number of extractions.[1][2]- Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product in the aqueous layer.[2]- Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.[1][2]
Acidic Impurities Remaining in the Organic Layer - Incomplete neutralization and extraction of acidic by-products (e.g., 3-hydroxypropionic acid).[1]- Base Wash: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to convert the acidic impurity into its water-soluble salt.[2]
Troubleshooting Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor Separation of Components - The chosen eluent system is either too polar or not polar enough.[1][3]- Adjust Solvent Polarity: If the compound elutes too quickly (high Rf value), decrease the mobile phase polarity. If it moves too slowly (low Rf value), increase the polarity.[3]- Use a Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity to improve the separation of compounds with different polarities.[2]
Streaking or Tailing of the Product Spot/Peak - The compound is highly polar and is interacting strongly with the silica gel.[2]- The column is overloaded with the sample.[2]- Optimize Solvent System: Use a more polar eluent system or add a small amount of a polar modifier (e.g., methanol or acetic acid) to the eluent.[2]- Reduce Sample Load: Ensure the amount of crude product applied to the column is appropriate for the column size.
Product Decomposes on the Silica Gel Column - The acidic nature of silica gel can cause hydrolysis of esters or dehydration of the alcohol.[2]- Deactivate Silica Gel: Treat the silica gel with a small amount of a base like triethylamine in the eluent.[2]- Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[2]
Troubleshooting Distillation
ProblemPossible Cause(s)Solution(s)
Bumping or Uneven Boiling - Inefficient stirring or lack of boiling chips.[2]- Rapid or uneven heating.[2]- Ensure Proper Agitation: Use a magnetic stir bar and stir vigorously.[2]- Controlled Heating: Heat the distillation flask slowly and evenly using an oil bath.[2]
Product Does Not Distill at the Expected Temperature/Pressure - The vacuum gauge is inaccurate.- The system has a leak.[2]- The product is contaminated with a higher boiling impurity.[2]- Calibrate Equipment: Check and calibrate the vacuum gauge.[2]- Check for Leaks: Ensure all joints and connections are properly sealed.[2]- Pre-purify: Consider a preliminary purification step like column chromatography to remove high-boiling impurities.[2]
Poor Separation from a Closely Boiling Impurity - The boiling points of the product and impurity are too close for simple distillation.[1]- Use a Fractionating Column: Employ a column with a high number of theoretical plates (e.g., a Vigreux column) to enhance separation efficiency.[1][4][5][6][7]- Optimize Vacuum: Adjusting the vacuum level can alter the relative volatility of the components and may improve separation.[1]
Troubleshooting Recrystallization
ProblemPossible Cause(s)Solution(s)
Compound "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the compound is coming out of solution above its melting point.- Presence of impurities that depress the melting point.[3]- Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, possibly adding a small amount of additional hot solvent. Allow the solution to cool more slowly to encourage crystal formation.[3]
Failure to Crystallize - The solution is too dilute.- The chosen solvent is not appropriate.- Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound has significant solubility even in the cold solvent.[3]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize the solubility of the product.[3]- Minimize Washing: Wash the collected crystals with a minimal amount of cold solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude hydroxy-substituted butanoates?

A1: The impurity profile is highly dependent on the synthetic route. Common impurities include unreacted starting materials, by-products from side reactions (such as the corresponding hydroxy acid from hydrolysis), residual solvents from the reaction or extraction steps, and oligomeric or polymeric materials, especially if the reaction was conducted at elevated temperatures.[1][3]

Q2: Why is my purified hydroxy-substituted butanoate sample discolored?

A2: Discoloration, often a yellow or brown tint, can indicate thermal degradation or the presence of high molecular weight by-products. High temperatures during distillation are a common cause of forming colored impurities.[1]

Q3: I'm observing a low yield after the complete purification process. What are the likely causes?

A3: Low recovery can be due to several factors throughout the purification workflow. Due to their hydrophilicity, incomplete extraction from aqueous layers is a common issue, often requiring multiple extractions.[1] Product can also be lost during distillation in the forerun or remain in the distillation pot with high-boiling residues.[1] During recrystallization, using too much solvent can lead to significant product loss in the mother liquor.[3]

Q4: When should I consider using a protecting group for the hydroxyl function during purification?

A4: A protecting group should be considered when the hydroxyl group interferes with a desired chemical transformation or is unstable under the purification conditions.[8][9] For example, if purification involves strongly acidic or basic conditions that could cause side reactions at the hydroxyl group, protecting it as an ether or ester can be beneficial.[8][9][10] The protecting group must be stable to the purification conditions and easily removable afterward.[9][11]

Q5: How do I choose the right analytical method to assess the purity of my final product?

A5: The choice of analytical technique depends on the properties of your compound and the potential impurities.[12]

  • High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of non-volatile and thermally labile compounds.[12]

  • Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. Derivatization may be needed for less volatile hydroxy butanoates to increase their volatility.[12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measure of purity against a certified internal standard without needing a specific reference standard of the analyte itself.[12]

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Determination of tert-Butyl 4-hydroxybutanoate
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12]Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[12]
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.[12]Ideal for volatile and thermally stable compounds; derivatization may be required for non-volatile compounds.[12]Applicable to any soluble compound with a unique NMR signal; provides structural information simultaneously.[12]
Sample Preparation Dissolution in a suitable solvent.[12]Dissolution in a volatile solvent; derivatization may be necessary.[12]Precise weighing and dissolution with a certified internal standard.[12]
Table 2: HPLC Column Performance for Separation of Polar Hydroxy-Ketones

Data adapted for polar hydroxy-substituted compounds.

Column TypeStationary PhaseRetention Time (min)Tailing FactorResolution (Rs)
Conventional C18 Octadecyl Silane2.11.80.8
Polar-Endcapped C18 Polar-Modified Octadecyl Silane4.51.22.1
HILIC Amide6.21.12.5

As shown in the table, for polar analytes like hydroxy-substituted butanoates, specialized columns such as polar-endcapped C18 or HILIC provide better retention, improved peak shape (lower tailing factor), and superior resolution compared to conventional C18 columns.[14]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guide for the purification of tert-Butyl 4-hydroxybutanoate and can be adapted for other similar compounds.[15]

  • Eluent System Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder onto the sand layer in the column (this is the "dry loading" method).[15]

  • Elution: Carefully add the eluent to the column and apply pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[15]

Protocol 2: Purity Analysis by HPLC

This protocol is for the analysis of tert-butyl 4-hydroxybutanoate.[12]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) containing 0.1% formic acid.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection: UV at 210 nm.[12]

  • Injection Volume: 10 µL.[12]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.[12]

  • Data Analysis: Calculate purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.[12]

Protocol 3: Purity Analysis by GC

This protocol is for the analysis of tert-butyl 4-hydroxybutanoate.[12]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[12]

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Injector Temperature: 250 °C.[12]

  • Detector Temperature: 280 °C.[12]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[12]

  • Injection Volume: 1 µL (split ratio 50:1).[12]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.[12]

  • Data Analysis: Determine purity by area percent normalization.[12]

Visualizations

G start Crude Hydroxy-Substituted Butanoate extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction Dissolve in Solvent drying Dry Organic Layer (e.g., MgSO4) extraction->drying filtration Filter Drying Agent drying->filtration concentration Concentrate in vacuo (Rotary Evaporator) filtration->concentration chromatography Column Chromatography concentration->chromatography If non-volatile impurities distillation Distillation concentration->distillation If volatile impurities analysis Purity Analysis (HPLC, GC, NMR) chromatography->analysis distillation->analysis final_product Pure Product analysis->final_product Meets Purity Spec

References

Validation & Comparative

A Comparative Guide to Purity Validation of Ethyl 4-(3-hydroxyphenyl)butanoate: qNMR vs. HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like Ethyl 4-(3-hydroxyphenyl)butanoate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present detailed experimental protocols, comparative data, and workflow visualizations to support informed decisions in analytical method selection.

Core Principles of the Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, a detector (typically UV-Vis) measures the response of each eluting component. The purity is often calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but may require reference standards for accurate quantification of each impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information.

Comparative Data Summary

The following tables summarize the quantitative data and performance characteristics for the purity assessment of this compound by qNMR, HPLC, and GC-MS. The data presented are representative and intended for comparative purposes.

Table 1: Purity Assessment of this compound

ParameterqNMRHPLCGC-MS
Purity (%) 99.2 ± 0.199.5 (Area %)99.4 (Area %)
Limit of Detection (LOD) ~0.1%~0.01%~0.02%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.05%
Precision (RSD, n=6) < 1%< 2%< 2%
Analysis Time per Sample ~15 min~20 min~25 min

Table 2: Head-to-Head Comparison of Key Performance Characteristics

FeatureqNMRHPLCGC-MS
Principle Molar concentrationSeparation & DetectionSeparation & Detection
Accuracy High (Primary Method)High (Relative Method)High (Relative Method)
Reference Standard Internal Standard (different from analyte)Analyte-specific standard for absolute quantificationAnalyte-specific standard for absolute quantification
Specificity High (Structurally specific signals)Dependent on separation and detectorHigh (Mass-based detection)
Sample Throughput ModerateHighModerate
Structural Information Yes (from chemical shifts and coupling)NoYes (from mass fragmentation)
Destructive/Non-destructive Non-destructiveDestructiveDestructive

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic acid (certified reference material, CRM)

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the sample to ensure complete dissolution and transfer to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16

  • Acquisition Time: 4 s

  • Spectral Width: 16 ppm

Data Processing and Quantification:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the well-resolved triplet signal of the aromatic proton H-2 of this compound (approximately 6.95 ppm, 1H) and the singlet signal of the vinyl protons of maleic acid (approximately 6.28 ppm, 2H).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV-Vis detector

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 275 nm

Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow of 1.2 mL/min

Injector Temperature: 250 °C

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 280 °C.

  • Hold: 5 minutes at 280 °C.

Injection Volume: 1 µL (split ratio 20:1)

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC).

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow start Start weigh Accurately Weigh Analyte & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: qNMR Experimental Workflow.

HPLC_Workflow start Start prepare Prepare Sample Solution (1 mg/mL) start->prepare filter Filter Sample (0.45 µm) prepare->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect analyze Analyze Chromatogram (Area % Method) detect->analyze end End analyze->end

Caption: HPLC Experimental Workflow.

GCMS_Workflow start Start prepare Prepare Sample Solution in Dichloromethane start->prepare inject Inject into GC-MS System prepare->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze TIC (Area % Method) detect->analyze end End analyze->end

Caption: GC-MS Experimental Workflow.

Logical Comparison of Methods

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Comparison center Purity of Ethyl 4-(3-hydroxyphenyl)butanoate qnmr qNMR center->qnmr hplc HPLC center->hplc gcms GC-MS center->gcms qnmr_attr Primary Method High Accuracy Non-destructive Structural Info qnmr->qnmr_attr hplc_attr High Sensitivity High Throughput Versatile Relative Method hplc->hplc_attr gcms_attr High Specificity Structural Info (MS) For Volatile Compounds Relative Method gcms->gcms_attr

Caption: Comparison of Analytical Methods.

Conclusion

For the highest accuracy and a direct, primary measurement of purity without the need for a specific reference standard of this compound, qNMR is the superior method. It provides a high degree of confidence in the assigned purity value and is non-destructive.

HPLC offers excellent sensitivity for detecting trace impurities and is well-suited for routine quality control in a high-throughput environment. Its versatility makes it a valuable tool in many analytical laboratories.

GC-MS is a robust method for the purity determination of this compound, offering the added benefit of mass spectrometric data for peak identification. It is a reliable alternative, particularly when dealing with volatile impurities.

Ultimately, the selection of the analytical technique should be guided by the specific analytical needs, available instrumentation, and the desired level of accuracy and validation for the purity assessment of this compound. For comprehensive characterization, employing orthogonal methods, such as qNMR and a chromatographic technique, is often the most rigorous approach.

Comparative Study of Catalysts for the Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of catalytic systems for the synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate, a key intermediate in the development of various pharmaceutical compounds, reveals distinct advantages and disadvantages across different synthetic strategies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of catalytic performance based on available experimental data, focusing on two primary synthetic routes: Catalytic Hydrogenation and Fischer-Speier Esterification.

Key Findings

The synthesis of this compound can be efficiently achieved through two principal pathways:

  • Catalytic Hydrogenation of Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate: This method involves the reduction of a ketone precursor. Catalysts based on palladium, platinum, and ruthenium have demonstrated high efficacy. Notably, modified ruthenium nanoparticle catalysts show exceptional selectivity towards the desired alcohol, minimizing over-reduction byproducts.

  • Fischer-Speier Esterification of 4-(3-hydroxyphenyl)butanoic acid: This classic approach involves the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol. Solid acid catalysts, such as heteropolyacids and sulfonic acid-functionalized resins, offer advantages in terms of reusability and simplified product purification compared to traditional homogeneous acid catalysts.

This guide presents a detailed comparison of catalyst performance for each route, supported by experimental data from peer-reviewed literature.

Performance Comparison of Catalysts for Hydrogenation of Aromatic Ketones

The selective hydrogenation of the keto group in precursors like ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate is a critical step. The primary challenge is to achieve high conversion to the corresponding alcohol without promoting the hydrogenolysis of the alcohol or the reduction of the aromatic ring. The following table summarizes the performance of various catalysts in the hydrogenation of aromatic ketones, using acetophenone as a model substrate due to the availability of comparative data.

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Alcohol (%)Reference
Pd(0)EnCat™ 30NPH₂ (1 atm)EthanolRT1694-95High (minor over-reduction)[1][2]
5% Ru/CH₂Hexane/2-propanol----[3]
RuNPs-PO-PILH₂Water--98 (3-methoxyacetophenone)100[4]
RuNPs-PO-PILH₂Water--94 (4-methoxyacetophenone)100[4]
Raney NickelH₂---HighSubstrate dependent[5][6]
Pt/CH₂Biphasic (aq/org)50--Influenced by modifiers[7]
Pd/CH₂Biphasic (aq/org)50--Influenced by modifiers[7]

Note: "RT" denotes room temperature. Data for Ru/C, Raney Nickel, Pt/C, and Pd/C were not presented in a directly comparable quantitative format in the search results.

Performance Comparison of Catalysts for Esterification

The direct esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol presents an alternative synthetic route. The choice of acid catalyst is crucial for achieving high yields and facilitating product isolation. Solid acid catalysts are gaining prominence due to their ease of separation and potential for recycling. The table below compares the relative activity of various solid acid catalysts in the esterification of carboxylic acids.

CatalystSubstrateAlcoholTemperature (°C)Relative ActivityReference
p-toluenesulfonic acidStearic acidVarious195High[8]
HeteropolyacidsTriethylene glycolMethacrylic acid80-110Higher than conventional acids[9]
Smopex-101Acetic acidButanol-Very High[10]
Amberlyst 15Acetic acidButanol-High[10]
Sulphated ZrO₂Acetic acidButanol-Medium-High[10]
H-USY-20Acetic acidButanol-Medium[10]
H-BETA-12.5Acetic acidButanol-Medium-Low[10]
Fe₃O₄@SiO₂–P([VLIM]PW)Palmitic acidMethanol7094% Conversion[11]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate
  • Catalyst Preparation: The catalyst (e.g., 5 mol% of Pd/C, Pt/C, or Raney Nickel) is weighed and added to a high-pressure reactor vessel.

  • Reaction Setup: The precursor, ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate, is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or water). This solution is then added to the reactor vessel containing the catalyst.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 1-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 100 °C) for a specified duration (e.g., 2-24 hours).

  • Work-up and Purification: After the reaction is complete, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield this compound.

General Protocol for Fischer-Speier Esterification of 4-(3-hydroxyphenyl)butanoic acid
  • Reaction Setup: 4-(3-hydroxyphenyl)butanoic acid, a large excess of ethanol (which also acts as the solvent), and the acid catalyst (e.g., 1-5 mol% of p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15) are combined in a round-bottom flask equipped with a reflux condenser.

  • Esterification: The reaction mixture is heated to reflux with stirring for a period of 4-24 hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a homogeneous catalyst is used, it is neutralized with a base (e.g., sodium bicarbonate solution). The excess ethanol is removed by rotary evaporation. The residue is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is evaporated, and the resulting crude ester is purified by column chromatography or distillation. If a solid acid catalyst is used, it is simply filtered off before the work-up procedure.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation Route cluster_esterification Fischer Esterification Route Precursor_K Ethyl 4-(3-hydroxyphenyl)-4-oxobutanoate Reaction_H Hydrogenation Reaction Precursor_K->Reaction_H Catalyst_H Catalyst (e.g., Pd/C, Pt/C, Ru-NP) Catalyst_H->Reaction_H Hydrogen H₂ Gas Hydrogen->Reaction_H Solvent_H Solvent (e.g., Ethanol) Solvent_H->Reaction_H Product This compound Reaction_H->Product Precursor_A 4-(3-hydroxyphenyl)butanoic acid Reaction_E Esterification Reaction Precursor_A->Reaction_E Ethanol Ethanol Ethanol->Reaction_E Catalyst_E Acid Catalyst (e.g., p-TsOH, Amberlyst-15) Catalyst_E->Reaction_E Product_E This compound Reaction_E->Product_E logical_relationship Goal Synthesize this compound Route1 Catalytic Hydrogenation Goal->Route1 Route2 Fischer Esterification Goal->Route2 CatalystSelection1 Catalyst Selection (Pd, Pt, Ru, Ni) Route1->CatalystSelection1 CatalystSelection2 Catalyst Selection (Homogeneous vs. Heterogeneous Acid) Route2->CatalystSelection2 Optimization1 Optimization of: - Pressure - Temperature - Solvent CatalystSelection1->Optimization1 Optimization2 Optimization of: - Catalyst Loading - Temperature - Water Removal CatalystSelection2->Optimization2 Analysis Product Analysis (Yield, Purity, Selectivity) Optimization1->Analysis Optimization2->Analysis

References

A Comparative Analysis of the Biological Activities of Ethyl 4-(3-hydroxyphenyl)butanoate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Ethyl 4-(3-hydroxyphenyl)butanoate and its methyl ester counterpart, Mthis compound. Direct comparative experimental data for these specific compounds is limited in the current scientific literature. Therefore, this analysis draws upon data from structurally similar phenolic acid esters, namely ethyl and methyl caffeates, to infer potential differences in their biological profiles.

Introduction

Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Esterification of the carboxylic acid group in phenolic acids is a common strategy to modify their physicochemical properties, such as lipophilicity, which can in turn influence their biological activity. This guide focuses on the potential differences between the ethyl and methyl esters of 4-(3-hydroxyphenyl)butanoic acid.

Inferred Biological Activity Profile

Based on studies of analogous compounds, the ethyl and methyl esters of 4-(3-hydroxyphenyl)butanoate are likely to exhibit distinct profiles in terms of their anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Evidence from related compounds suggests that the ethyl ester may possess more potent anti-inflammatory properties. For instance, in a study comparing the anti-inflammatory effects of ethyl and methyl caffeate, the ethyl ester demonstrated a lower IC50 value for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] A lower IC50 value indicates greater potency. This suggests that the ethyl group may enhance the anti-inflammatory activity of the parent compound.

Cytotoxic Activity

Conversely, the methyl ester analog may exhibit a more pronounced cytotoxic profile, particularly against cancer cell lines. Studies on methyl caffeate have shown cytotoxic activity against various human cancer cell lines, whereas ethyl caffeate showed minimal to no cytotoxicity at similar concentrations.[1] This suggests that the methyl ester of 4-(3-hydroxyphenyl)butanoate could be a more promising candidate for investigation as an anticancer agent.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their hydroxylated aromatic ring, which can donate a hydrogen atom to scavenge free radicals. While the esterification of the carboxylic acid group can influence this activity, the core phenolic structure remains the primary determinant. Some studies on other phenolic esters suggest that increasing the alkyl chain length of the ester can enhance antioxidant activity.[2][3] Therefore, it is plausible that both the ethyl and methyl esters of 4-(3-hydroxyphenyl)butanoate possess significant antioxidant capabilities, with potential minor differences influenced by the ester chain length.

Quantitative Data Summary

The following table summarizes the comparative biological activity data for the analogous compounds, ethyl and methyl caffeate. This data is presented to provide a potential framework for the expected activities of this compound and its methyl ester analog.

Biological ActivityCompoundCell LineIC50 ValueReference
Anti-inflammatory (NO Inhibition) Ethyl CaffeateRAW 264.7 Macrophages12.0 µM[1]
Methyl CaffeateRAW 264.7 Macrophages21.0 µM[1]
Cytotoxicity Methyl CaffeateVarious Human Cancer Cells28.83 - 50.19 µg/mL[1]
Ethyl CaffeateRAW 264.7 MacrophagesLittle to no effect at ≤10 µg/mL[1]

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological activities of these compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Include a control well containing only the DPPH solution and solvent.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (for Anti-inflammatory Activity)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.

Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a negative control group without LPS stimulation and a positive control group with LPS but without the test compound.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measure the absorbance at a specific wavelength (typically around 540 nm) after a short incubation period.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay (for Cytotoxicity)

This colorimetric assay measures cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm).

  • Cell viability is expressed as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.

Mandatory Visualizations

Signaling Pathway: Inferred Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

G Inferred Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes Induces Transcription Compound Ethyl/Methyl 4-(3-hydroxyphenyl)butanoate Compound->IKK Inhibits (Inferred)

Caption: Inferred inhibition of the NF-κB signaling pathway by the test compounds.

Experimental Workflow: DPPH Radical Scavenging Assay

The following diagram illustrates the workflow for determining the antioxidant activity of the test compounds using the DPPH assay.

G Experimental Workflow for DPPH Assay start Start prep_comp Prepare Test Compound Stock Solution start->prep_comp prep_dpph Prepare DPPH Solution start->prep_dpph mix Mix Compound and DPPH in 96-well plate prep_comp->mix prep_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

References

Spectroscopic comparison of ortho-, meta-, and para-isomers of Ethyl 4-(hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of the ortho-, meta-, and para-isomers of Ethyl 4-(hydroxyphenyl)butanoate. The differentiation of these positional isomers is critical in drug development and chemical research, as their biological activity and chemical properties can vary significantly. This document summarizes predicted and characteristic spectroscopic data to aid in their identification and characterization.

Isomer Structures

The ortho- (2-hydroxyphenyl), meta- (3-hydroxyphenyl), and para- (4-hydroxyphenyl) isomers of Ethyl 4-(hydroxyphenyl)butanoate are positional isomers where the hydroxyl group is located at different positions on the phenyl ring.

isomers Chemical Structures of Ethyl 4-(hydroxyphenyl)butanoate Isomers cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho meta para

Caption: Molecular structures of the ortho-, meta-, and para-isomers.

Spectroscopic Data Comparison

Due to the limited availability of directly comparable experimental spectra in public databases, the following tables present a combination of predicted data and expected characteristic values. Predicted ¹H and ¹³C NMR data were generated using standard NMR prediction algorithms. IR and mass spectrometry data are based on characteristic functional group absorptions and fragmentation patterns.

¹H NMR Spectroscopy Data (Predicted)

The primary differences in the ¹H NMR spectra are expected in the aromatic region due to the varying substitution patterns of the hydroxyl group. The signals for the ethyl and butanoate chain protons will be similar across the isomers.

Isomer Aromatic Protons (ppm) -CH₂- (ester, ppm) -CH₂- (benzylic, ppm) -CH₂- (middle, ppm) -CH₃ (ester, ppm) -OH (ppm)
ortho- ~6.7-7.1 (m, 4H)~4.1 (q, 2H)~2.7 (t, 2H)~1.9 (m, 2H)~1.2 (t, 3H)~5.0-6.0 (s, 1H)
meta- ~6.6-7.2 (m, 4H)~4.1 (q, 2H)~2.6 (t, 2H)~1.9 (m, 2H)~1.2 (t, 3H)~5.0-6.0 (s, 1H)
para- ~6.7 (d, 2H), ~7.0 (d, 2H)~4.1 (q, 2H)~2.6 (t, 2H)~1.9 (m, 2H)~1.2 (t, 3H)~5.0-6.0 (s, 1H)
¹³C NMR Spectroscopy Data (Predicted)

The substitution pattern of the hydroxyl group also significantly influences the chemical shifts of the aromatic carbons in the ¹³C NMR spectra.

Isomer C=O (ppm) Aromatic C-O (ppm) Other Aromatic C (ppm) -O-CH₂- (ppm) -CH₂- (benzylic, ppm) -CH₂- (middle, ppm) -CH₂- (ester, ppm) -CH₃ (ppm)
ortho- ~174~154~115-131~60~35~25~31~14
meta- ~174~156~113-141~60~35~25~31~14
para- ~174~154~115-131~60~35~25~31~14
Infrared (IR) Spectroscopy Data

The IR spectra of all three isomers are expected to be very similar, showing characteristic absorptions for the hydroxyl, ester, and aromatic functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (ester)Stretching1715-1740
C=C (aromatic)Stretching1450-1600
C-O (ester)Stretching1000-1300
C-O (phenol)Stretching1200-1260
Mass Spectrometry (MS) Data

The electron ionization mass spectra of the three isomers are expected to be very similar, with a prominent molecular ion peak and characteristic fragmentation patterns.

Isomer Molecular Ion (M⁺) (m/z) Major Fragment Ions (m/z)
ortho-, meta-, para- 208163 ([M-OC₂H₅]⁺), 135, 107 (hydroxytropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow NMR Spectroscopy Workflow prep Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. acq Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz). prep->acq proc Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. acq->proc ref Referencing: Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm). proc->ref

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A greater number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR_Workflow IR Spectroscopy Workflow prep Sample Preparation: Place a small amount of the neat liquid or a concentrated solution on an ATR crystal or between salt plates (e.g., KBr). bkg Background Scan: Acquire a background spectrum of the empty sample holder or solvent. prep->bkg sample Sample Scan: Acquire the spectrum of the sample. bkg->sample proc Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance/transmittance spectrum. sample->proc

Caption: General workflow for IR spectroscopy.

  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

  • Background Measurement : A background spectrum of the empty sample holder (or the pure solvent) is recorded.

  • Sample Measurement : The sample is placed in the beam path, and the IR spectrum is recorded.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

MS_Workflow Mass Spectrometry Workflow intro Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a direct infusion or coupled to a chromatographic system (GC-MS or LC-MS). ion Ionization: Ionize the sample molecules using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). intro->ion sep Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight). ion->sep det Detection: Detect the separated ions to generate a mass spectrum. sep->det

Caption: General workflow for mass spectrometry.

  • Sample Introduction : The sample is introduced into the mass spectrometer, typically as a dilute solution. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is often used.

  • Ionization : The molecules are converted into gas-phase ions. In Electron Ionization (EI), high-energy electrons bombard the molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.

  • Mass Analysis : The ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Confirming the Structure of Ethyl 4-(3-hydroxyphenyl)butanoate using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The unequivocal assignment of proton (¹H) and carbon (¹³C) signals is paramount for structural confirmation. The following tables summarize the expected chemical shifts and key correlations for Ethyl 4-(3-hydroxyphenyl)butanoate based on analysis of its structural fragments and data from analogous compounds.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
1-CH₃ (ethyl)~1.2~14
2-CH₂- (ethyl)~4.1~60
3C=O-~173
4-CH₂-~2.4~30
5-CH₂-~1.9~28
6-CH₂-~2.6~35
7C (aromatic, C-Ar)-~142
8CH (aromatic)~6.7~116
9C-OH (aromatic)-~156
10CH (aromatic)~7.1~130
11CH (aromatic)~6.6~113
12CH (aromatic)~6.7~120
OH-OHVariable-

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelation TypeExpected Key CorrelationsStructural Information Confirmed
COSY ¹H-¹HH-1 ↔ H-2H-4 ↔ H-5H-5 ↔ H-6Connectivity of the ethyl group and the butanoate chain.
HSQC ¹H-¹³C (1-bond)H-1 ↔ C-1H-2 ↔ C-2H-4 ↔ C-4H-5 ↔ C-5H-6 ↔ C-6Aromatic Protons ↔ Aromatic CarbonsDirect attachment of protons to their respective carbon atoms.
HMBC ¹H-¹³C (2-3 bonds)H-1 → C-2, C-3H-2 → C-1, C-3H-4 → C-3, C-5, C-6H-6 → C-5, C-7, C-11Connectivity across the ester group and between the aliphatic chain and the aromatic ring.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. COSY (Correlation Spectroscopy): [1][2]

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence is used.

  • Acquisition Parameters:

    • Acquire a 1D ¹H spectrum to determine the spectral width.

    • Set the spectral width in both F2 and F1 dimensions to cover all proton signals.

    • Typically, 256-512 increments are collected in the F1 dimension, with 2-4 scans per increment.

    • A relaxation delay of 1-2 seconds is used.

3. HSQC (Heteronuclear Single Quantum Coherence): [1]

  • Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.

  • Acquisition Parameters:

    • Acquire 1D ¹H and ¹³C spectra to determine their respective spectral widths.

    • Set the F2 (¹H) and F1 (¹³C) spectral widths accordingly.

    • The number of increments in F1 is typically 128-256, with 4-8 scans per increment.

    • The one-bond ¹J(C,H) coupling constant is typically set to ~145 Hz.

4. HMBC (Heteronuclear Multiple Bond Correlation): [1]

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Acquisition Parameters:

    • Use the same spectral widths as for the HSQC experiment.

    • The number of increments in F1 is typically 256-512, with 8-16 scans per increment.

    • The long-range coupling constant, ⁿJ(C,H), is optimized for 2-3 bond correlations, typically in the range of 7-10 Hz.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed 2D NMR techniques.

G Workflow for 2D NMR Structural Elucidation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation cluster_final Final Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems Proton Chemical Shifts & Coupling Constants Direct_Correlations Assign Directly Bonded C-H C13_NMR->Direct_Correlations Carbon Chemical Shifts & Multiplicities COSY COSY HSQC HSQC COSY->Proton_Spin_Systems ¹H-¹H Correlations HMBC HMBC HSQC->Direct_Correlations ¹J(C,H) Correlations Long_Range_Correlations Establish Long-Range Connectivity HMBC->Long_Range_Correlations ⁿJ(C,H) Correlations Structure_Assembly Assemble Fragments Proton_Spin_Systems->Structure_Assembly Direct_Correlations->Structure_Assembly Long_Range_Correlations->Structure_Assembly Final_Structure Confirm Structure of this compound Structure_Assembly->Final_Structure

Caption: Workflow of 2D NMR data analysis for structural confirmation.

References

A Comparative Guide to Purity Assessment of Ethyl 4-(3-hydroxyphenyl)butanoate: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as Ethyl 4-(3-hydroxyphenyl)butanoate, a versatile intermediate in the synthesis of various bioactive molecules, ensuring high purity is paramount for the safety, efficacy, and reproducibility of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1][2] When coupled with a UV detector, it provides a robust method for purity assessment of compounds containing a chromophore, such as the phenyl group in this compound.

However, relying on a single analytical method can sometimes be insufficient. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] This guide will also explore two powerful orthogonal techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using HPLC-UV are outlined below. Protocols for GC and qNMR are also provided for comparative purposes.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)

  • This compound reference standard of known purity.

Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile and Water (with 0.1% Formic Acid)
GradientStart with a lower concentration of acetonitrile and gradually increase to elute more non-polar impurities.
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength275 nm (based on the UV absorbance of the phenyl group)
Injection Volume10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

GC is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like phenols to improve their volatility and peak shape.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of phenolic compounds (e.g., a polysiloxane-based column).

Derivatization (if necessary): The hydroxyl group of this compound can be derivatized (e.g., silylation) to increase its volatility.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of HPLC-UV, GC, and qNMR for the purity assessment of this compound.

ParameterHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and polarityQuantification based on nuclear spin properties
Selectivity High for UV-active compoundsHigh for volatile and thermally stable compoundsHigh, based on unique chemical shifts
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL)Moderate (mg/mL)
Quantification Relative (Area % without standard) or Absolute (with certified standard)Relative or AbsoluteAbsolute
Sample Throughput HighHighModerate
Destructive YesYesNo
Impurity Detection Detects non-volatile and UV-active impuritiesDetects volatile impuritiesDetects all proton-containing impurities

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity integrate->calculate report Generate Report calculate->report end Final Result report->end

Caption: Workflow for HPLC-UV Purity Assessment.

Comparison and Discussion

HPLC-UV: This technique is highly suitable for the routine quality control of this compound due to its robustness, high throughput, and excellent sensitivity for UV-active compounds. It can effectively separate the main compound from its non-volatile impurities. The use of a photodiode array (PDA) detector can further aid in peak identification by providing UV spectral information.

Gas Chromatography (GC): GC offers superior separation efficiency for volatile compounds. While direct analysis of this compound might be possible, derivatization is often recommended for phenolic compounds to improve peak shape and thermal stability.[3] GC is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.

Quantitative NMR (qNMR): qNMR stands out as a primary ratio method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[1][2][4] It is an excellent orthogonal technique to chromatography and can detect any proton-containing impurity, including those that are non-UV active or non-volatile. However, its sensitivity is generally lower than that of chromatographic methods.

Conclusion

For the routine purity assessment of this compound, HPLC-UV is a reliable and efficient method. It offers a good balance of sensitivity, selectivity, and throughput. However, for comprehensive purity profiling and in cases where orthogonal validation is required, a combination of HPLC-UV with qNMR is highly recommended. qNMR provides an independent and absolute measure of purity, offering a high degree of confidence in the analytical results. GC can be a valuable supplementary technique, especially for the analysis of potential volatile impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method.

Introduction

This compound's structure, featuring a hydroxyl group at the meta position of the phenyl ring and an ethyl ester, presents specific challenges and opportunities in its synthesis. The selection of a synthetic route often depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance of functional groups to the reaction conditions. This guide will focus on two primary multi-step pathways: one commencing with Friedel-Crafts acylation and another employing a Perkin-type condensation.

Route 1: Friedel-Crafts Acylation Pathway

This route begins with a Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds with an aromatic ring. To achieve the desired meta-substitution, a starting material with a meta-directing group is necessary. However, a more common and often higher-yielding approach involves the acylation of a para-directing precursor followed by functional group manipulation. For the synthesis of the 3-hydroxy isomer, a more direct approach starting from a meta-substituted precursor is ideal, though less documented. A plausible, albeit challenging, route involves the Friedel-Crafts acylation of a protected 3-substituted phenol. A more practical approach, detailed below, starts with anisole, which is para-directing, to illustrate the general principles. A subsequent modification would be required to obtain the meta-isomer, such as starting with a different precursor like 3-bromoanisole and employing subsequent cross-coupling reactions, though this adds complexity.

For the purpose of illustrating a well-established sequence of reactions that can be adapted, we will outline the synthesis of the isomeric Ethyl 4-(4-hydroxyphenyl)butanoate, as detailed procedures for the 3-hydroxy isomer via this specific route are not as readily available in the literature. This serves as a foundational reference for the types of reactions and conditions that would be involved.

Experimental Data Summary: Route 1 (for 4-hydroxy isomer)
StepReactionStarting MaterialKey ReagentsConditionsYield
1Friedel-Crafts AcylationAnisoleSuccinic anhydride, AlCl₃Reflux, 30 min77-82%[1]
2Clemmensen Reduction4-(4-methoxyphenyl)-4-oxobutanoic acidZn(Hg), HClNot specifiedHigh Yield (typical)
3Demethylation4-(4-methoxyphenyl)butanoic acidHBr (48%)100 °C, 3hNot specified
4Fischer Esterification4-(4-hydroxyphenyl)butanoic acidEthanol, H₂SO₄Reflux, 2h~95%[2]

Visualizing Route 1

Route1 Anisole Anisole KetoAcid 4-(4-methoxyphenyl)-4- oxobutanoic acid Anisole->KetoAcid  AlCl₃, Reflux (Friedel-Crafts Acylation) SuccinicAnhydride Succinic Anhydride ReducedAcid 4-(4-methoxyphenyl) butanoic acid KetoAcid->ReducedAcid  Zn(Hg), HCl (Clemmensen Reduction) HydroxyAcid 4-(4-hydroxyphenyl) butanoic acid ReducedAcid->HydroxyAcid  HBr (Demethylation) FinalProduct Ethyl 4-(4-hydroxyphenyl) butanoate HydroxyAcid->FinalProduct  Ethanol, H₂SO₄ (Fischer Esterification) Route2 Hydroxybenzaldehyde 3-Hydroxybenzaldehyde CinnamicAcid 3-Hydroxycinnamic acid Hydroxybenzaldehyde->CinnamicAcid  180 °C (Perkin Condensation) AceticAnhydride Acetic Anhydride, Sodium Acetate PropanoicAcid 3-(3-Hydroxyphenyl) propanoic acid CinnamicAcid->PropanoicAcid  H₂, Pd/C (Hydrogenation) FinalProduct_propanoate Ethyl 3-(3-hydroxyphenyl) propanoate PropanoicAcid->FinalProduct_propanoate  Ethanol, H₂SO₄ (Fischer Esterification)

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Hydroxybutanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like hydroxybutanoate esters. These esters are valuable chiral building blocks, and their enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical methods for determining the enantiomeric excess of these compounds, supported by experimental data and detailed protocols.

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage.[1][2] A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[1][2]

Comparison of Key Analytical Techniques

The selection of an analytical method for determining the enantiomeric excess of chiral hydroxybutanoate esters depends on factors such as the analyte's volatility, the required sensitivity, accuracy, and available instrumentation. The most common and effective techniques are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.[2][3] The performance characteristics of these methods are summarized below.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile enantiomers between a chiral stationary phase (CSP) and a gaseous mobile phase.[3]Differential partitioning of enantiomers between a CSP and a liquid mobile phase.[3]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct, quantifiable signals in the NMR spectrum.[2][4]
Resolution Very high; excellent for baseline separation of volatile compounds.High to very high; versatile for a broad range of compounds.[3]Moderate; depends on the analyte-CSA interaction and magnetic field strength. Signal overlap can be a challenge.[3]
Sensitivity High (ng to pg level), especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).High (µg to ng level) with UV or MS detectors.[5]Lower; typically requires mg-level sample quantities.
Sample Throughput High; fast analysis times are common.Moderate to high; depends on the specific method.High; rapid sample preparation and data acquisition.[6]
Sample Requirements Analyte must be volatile and thermally stable. Derivatization may be required to increase volatility.[7]Broad applicability; analyte must be soluble in the mobile phase.[3]Analyte must be soluble in a suitable deuterated solvent. No physical separation is required.[4]
Instrumentation Cost Moderate.Moderate to high.High.
Key Advantages - Exceptional resolving power- Fast analysis- Low solvent consumption- Wide applicability- Robust and reliable- Preparative scale-up is possible- Non-destructive- No physical separation needed- Simple sample preparation (with CSAs)[4]
Key Limitations - Limited to volatile and thermally stable analytes- Derivatization can add complexity- Higher solvent consumption- Method development can be time-consuming- Lower sensitivity- Potential for signal overlap- Requires a suitable chiral auxiliary
Experimental Workflows and Logical Comparisons

The choice of analytical technique involves a trade-off between separation efficiency, sample properties, and desired outcome. The following diagrams illustrate the general workflow for chromatographic methods and a logical framework for selecting the appropriate technique.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Prepare Sample (Dissolve in suitable solvent) Filter Filter Sample (e.g., 0.45 µm filter) Prep->Filter Inject Inject into GC/HPLC System Filter->Inject Separate Separate Enantiomers (Chiral Column) Inject->Separate Detect Detect Signals (FID, UV, MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (ee = |(Area1 - Area2)| / (Area1 + Area2) * 100) Integrate->Calculate

Caption: General workflow for ee determination using chiral chromatography.

Method_Selection_Logic Analyte Chiral Hydroxybutanoate Ester Volatility Is the analyte volatile & thermally stable? Analyte->Volatility NMR_Check Is rapid, non-separative analysis preferred? Analyte->NMR_Check Derivatization Is derivatization feasible? Volatility->Derivatization No GC Use Chiral GC Volatility->GC Yes Derivatization->GC Yes HPLC Use Chiral HPLC Derivatization->HPLC No NMR_Check->Volatility No NMR Use NMR with Chiral Solvating Agent NMR_Check->NMR Yes

Caption: Logic diagram for selecting an ee determination method.

Detailed Experimental Protocols

The following protocols provide a general framework for the analysis of chiral hydroxybutanoate esters. Optimization will be necessary for specific molecules and sample matrices.

Protocol 1: Chiral Gas Chromatography (GC)

This method is highly effective for volatile esters like ethyl 3-hydroxybutanoate.

  • Instrumentation and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: A cyclodextrin-based column such as CP-Chirasil-DEX CB (25 m x 0.32 mm) or β-DEX 120 is often suitable.[8][9]

  • Sample Preparation:

    • Accurately prepare a solution of the hydroxybutanoate ester sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the analyte is not sufficiently volatile or shows poor peak shape, derivatization may be necessary. For the hydroxyl group, acetylation with acetic anhydride can be performed.[8]

  • GC Conditions (Example for Ethyl 3-hydroxybutanoate):

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 3 °C/min.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Data Analysis:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique applicable to a wide range of hydroxybutanoate esters without the requirement of volatility.[3]

  • Instrumentation and Column:

    • HPLC system with a UV detector (e.g., detection at 210 nm).

    • Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective. A Chiralcel OD-H or Chiralpak AD column is a good starting point.[9][10]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a final concentration within the linear range of the detector (e.g., 0.5 - 1.0 mg/mL).[5]

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[5]

  • HPLC Conditions (Example for Methyl 3-hydroxybutanoate):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). For acidic compounds, 0.1% trifluoroacetic acid can be added.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the integrated areas as described in the GC protocol.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method allows for the direct determination of the enantiomeric ratio in solution without chromatographic separation.[4]

  • Instrumentation and Reagents:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • High-quality 5 mm NMR tubes.

    • Deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Chiral Solvating Agent (CSA): An enantiomerically pure CSA that is known to interact with alcohols or esters, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a lanthanide shift reagent.[11]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydroxybutanoate ester sample into a clean vial.

    • Dissolve the sample in ~0.6 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum to serve as a reference.

    • To the same NMR tube, add a molar excess (e.g., 1.5 to 2.0 equivalents) of the CSA.[3] Ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Identify a proton signal in the analyte (e.g., the methine proton adjacent to the hydroxyl group or a proton in the ester alkyl group) that shows baseline separation into two distinct signals (or multiplets) in the presence of the CSA. These two signals represent the two diastereomeric complexes.

  • Data Analysis:

    • Carefully integrate the separated signals corresponding to each enantiomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[3]

    • Calculate the enantiomeric excess from the integral values (Int1, Int2). ee (%) = [ |Int1 - Int2| / (Int1 + Int2) ] x 100

References

The Strategic Advantage of Ethyl 4-(3-hydroxyphenyl)butanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of appropriate synthons is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug discovery program. Ethyl 4-(3-hydroxyphenyl)butanoate, a versatile building block, has emerged as a synthon of choice in the synthesis of complex bioactive molecules, particularly in the development of Selective Estrogen Receptor Modulators (SERMs). This guide provides an objective comparison of this compound with similar synthons, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Core Advantages of this compound

The strategic placement of the hydroxyl group at the meta-position of the phenyl ring in this compound offers distinct advantages over its ortho- and para-isomers, as well as other related synthons. These advantages primarily lie in its ability to:

  • Facilitate the synthesis of key pharmaceutical intermediates: The 3-hydroxyphenyl moiety is a crucial pharmacophore in a variety of drugs, including SERMs like Raloxifene. The butanoate side chain provides a reactive handle for further molecular elaboration.

  • Influence biological activity: The position of the hydroxyl group is critical for receptor binding and modulating the biological response. Structure-activity relationship studies of Raloxifene analogs have demonstrated the importance of the phenolic hydroxyl groups for high-affinity binding to the estrogen receptor.[1][2]

  • Offer a favorable reactivity profile: The meta-position of the hydroxyl group can influence the reactivity of the aromatic ring in subsequent synthetic steps, potentially leading to higher yields and cleaner reactions compared to other isomers. While direct comparative studies are limited, the principles of electrophilic aromatic substitution suggest that the electronic effects of the meta-hydroxyl group can direct incoming electrophiles to specific positions, which can be advantageous in a multi-step synthesis.

Comparative Analysis of Phenolic Synthons

To illustrate the advantages of this compound, we compare it with two plausible alternatives that could be employed in the synthesis of similar target molecules: Ethyl 4-(4-hydroxyphenyl)butanoate (the para-isomer) and Ethyl 3-(3-hydroxyphenyl)propanoate (a shorter-chain analog).

FeatureThis compoundEthyl 4-(4-hydroxyphenyl)butanoateEthyl 3-(3-hydroxyphenyl)propanoate
Relevance to SERM Synthesis The 3-hydroxyphenyl motif is a key structural feature of Raloxifene and other SERMs, crucial for estrogen receptor binding.The 4-hydroxyphenyl motif is also found in some SERMs, but the meta-position is often preferred for optimal interaction with the receptor's binding pocket.[1]The shorter propanoate chain may alter the spatial orientation of the phenolic group, potentially impacting receptor affinity and biological activity.
Synthetic Accessibility Can be synthesized from 3-methoxyphenylacetic acid through a series of well-established reactions. The synthesis of the precursor acid, 4-(3-hydroxyphenyl)butanoic acid, has been documented.[3]The synthesis of the precursor acid, 4-(4-hydroxyphenyl)butanoic acid, is well-documented, often involving Friedel-Crafts alkylation of phenol.[4][5]Synthesis is well-established, for example, from 3-(4-hydroxyphenyl)propanoic acid via esterification.
Potential Yield and Purity While specific yield data for direct comparisons is scarce, the established synthetic routes allow for the preparation of high-purity material. The meta-substitution can sometimes lead to more selective reactions.High yields have been reported for the synthesis of the precursor acid. For instance, a Friedel-Crafts alkylation approach can yield up to 81% of 4-(4-hydroxyphenyl)butan-2-one, a precursor to the acid.[5]High yields (e.g., 94%) have been reported for the esterification step in the synthesis of the para-isomer, suggesting a similar efficiency for the meta-isomer.

Experimental Protocols

Synthesis of 4-(4-Hydroxyphenyl)butanoic Acid (A Precursor to the para-isomer for Comparative Context)

This protocol, adapted from a known procedure, illustrates a common strategy for synthesizing the precursor acid for the para-isomer, which can be conceptually applied to the synthesis of the meta-isomer.[4]

Step 1: Friedel-Crafts Alkylation

A solution of phenol is reacted with 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst. The reaction is carried out under pressure (1-15 bar) and at an elevated temperature (100-150°C) for 12-24 hours. This step yields 4-(4-hydroxyphenyl)butan-2-one.

Step 2: Reduction

The ketone from the previous step is reduced to the corresponding alcohol.

Step 3: Oxidation

The alcohol is then oxidized to the carboxylic acid, 4-(4-hydroxyphenyl)butanoic acid.

Note: A similar strategy could be employed for the synthesis of 4-(3-hydroxyphenyl)butanoic acid, starting with a suitably protected 3-hydroxyphenyl derivative.

General Esterification Protocol

To a solution of the corresponding hydroxyphenylalkanoic acid in ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the ethyl ester.

Signaling Pathway and Mechanism of Action

This compound is a valuable synthon for drugs that target the estrogen receptor (ER). SERMs, like Raloxifene, exhibit tissue-selective agonist or antagonist activity. In breast tissue, they act as antagonists, inhibiting the proliferative effects of estrogen, which is beneficial in the treatment and prevention of breast cancer. In bone, they act as agonists, mimicking the bone-protective effects of estrogen and helping to prevent osteoporosis.[6][7]

The diagram below illustrates the general mechanism of estrogen receptor signaling.

EstrogenSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_mem Membrane ER Estrogen->ER_mem Binding ER_cyto Estrogen Receptor (ER) Estrogen->ER_cyto Binding PI3K_AKT PI3K/Akt Pathway ER_mem->PI3K_AKT Activation MAPK MAPK Pathway ER_mem->MAPK Activation HSP HSP Dimer ER Dimer ER_cyto->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Gene Target Gene ERE->Gene Regulation Transcription Gene Transcription Gene->Transcription Leads to

Caption: Simplified Estrogen Receptor Signaling Pathway.

Experimental Workflow for Synthon Comparison

To rigorously evaluate the advantages of this compound, a comparative experimental workflow is proposed.

SynthonComparisonWorkflow Start Select Target Molecule (e.g., Raloxifene analog) Synthon1 Synthesize with This compound Start->Synthon1 Synthon2 Synthesize with Ethyl 4-(4-hydroxyphenyl)butanoate Start->Synthon2 Synthon3 Synthesize with Ethyl 3-(3-hydroxyphenyl)propanoate Start->Synthon3 Analysis1 Analyze Yield, Purity (HPLC, NMR) Synthon1->Analysis1 Analysis2 Analyze Yield, Purity (HPLC, NMR) Synthon2->Analysis2 Analysis3 Analyze Yield, Purity (HPLC, NMR) Synthon3->Analysis3 Compare Compare Results: - Overall Yield - Purity Profile - Ease of Synthesis Analysis1->Compare Analysis2->Compare Analysis3->Compare Conclusion Determine Optimal Synthon Compare->Conclusion

Caption: Workflow for Comparative Analysis of Synthons.

Conclusion

While direct, side-by-side comparative studies are not abundant in the published literature, the available evidence and established principles of medicinal chemistry and organic synthesis strongly suggest that this compound offers significant advantages as a synthon in the development of certain classes of pharmaceuticals, particularly SERMs. Its meta-hydroxyphenyl moiety is often a key to potent and selective biological activity, and its chemical structure is amenable to efficient synthetic transformations. For researchers and drug development professionals, the careful consideration of these factors can lead to more streamlined and successful synthetic campaigns.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-(3-hydroxyphenyl)butanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper handling and disposal of chemical compounds is a cornerstone of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-(3-hydroxyphenyl)butanoate, ensuring compliance and minimizing risk.

Quantitative Disposal Data

ParameterInformationSource
Recommended Disposal MethodCan be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.ECHEMI SDS[1]
Sewer System DischargeDo not discharge to sewer systems.ECHEMI SDS[1]
Environmental PrecautionsPrevent further spillage or leakage if safe to do so. Do not let the chemical enter drains.ECHEMI SDS[1]
Contaminated Packaging DisposalContainers can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill. Controlled incineration is also a possibility for combustible packaging.ECHEMI SDS[1]

Disposal Protocols: A Step-by-Step Approach

Adherence to a structured disposal protocol is critical. The following steps provide a clear workflow for the safe management of this compound waste.

1. Personal Protective Equipment (PPE) and Ventilation:

  • Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment, including chemical-impermeable gloves, and eye protection.[1]

  • Work in a well-ventilated area to avoid the inhalation of any potential vapors, mists, or gases.[1]

2. Product Disposal:

  • The primary method for the disposal of unwanted this compound is through a licensed chemical destruction facility.[1]

  • An alternative is controlled incineration, which must include flue gas scrubbing to neutralize harmful emissions.[1]

  • Under no circumstances should the product be disposed of down the drain or into any sewer system.[1]

3. Contaminated Packaging Disposal:

  • For empty containers, a triple rinse with a suitable solvent is recommended. The rinsate should be collected and disposed of as chemical waste along with the product.

  • After thorough cleaning, the container can be sent for recycling or reconditioning.[1]

  • If recycling is not an option, the packaging should be punctured or otherwise rendered unusable for other purposes before being disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of via controlled incineration.[1]

4. Spill Management:

  • In the event of a spill, prevent the material from entering drains or waterways.[1]

  • Remove all sources of ignition from the area.[1]

  • Absorb the spill with an inert material and collect it for disposal in accordance with the product disposal procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound and its contaminated packaging.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type is_product Unused/Waste Product waste_type->is_product Product? is_packaging Contaminated Packaging waste_type->is_packaging Packaging? licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration is_product->licensed_disposal Yes rinse_packaging Triple Rinse Container is_packaging->rinse_packaging Yes no_sewer Do NOT Discharge to Sewer System licensed_disposal->no_sewer recycle_recondition Recycle or Recondition rinse_packaging->recycle_recondition Recyclable? puncture_landfill Puncture and Dispose in Sanitary Landfill rinse_packaging->puncture_landfill Not Recyclable collect_rinsate Collect Rinsate as Chemical Waste rinse_packaging->collect_rinsate incinerate_packaging Controlled Incineration (if combustible) puncture_landfill->incinerate_packaging Combustible?

References

Essential Safety and Operational Guide for Handling Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

Due to the limited availability of specific toxicological and exposure data for Ethyl 4-(3-hydroxyphenyl)butanoate, the following table includes key physical and chemical properties, alongside estimated hazard data based on structurally similar aromatic esters. These estimations should be used as a guideline, and a precautionary approach should always be taken.

PropertyValueSource/Methodology
Chemical Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
CAS Number 160721-25-5[1]
Appearance White solid (estimated)Based on similar aromatic esters[2]
Boiling Point No data available-
Melting Point 39-42 °C (for a similar compound)[2]
Occupational Exposure Limit (OEL) No data available (estimated as >10 mg/m³)Based on the general low toxicity profile of similar aromatic esters. This is an estimation and should be treated with caution.
Flash Point No data available-
Solubility Soluble in alcohol; insoluble in water (for a similar compound)[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following recommendations are based on best practices for handling aromatic esters.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Hand Protection Chemical-resistant glovesButyl rubber or Viton® gloves are recommended for handling aromatic esters. Nitrile gloves may offer limited protection and should be used only for short durations with no direct, prolonged contact. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect against skin contact. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not generally required under normal useWork should be conducted in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory to protect against spills and falling objects.[4]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (or equivalent safety information) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with caution Weigh_Chemical Weigh in Ventilated Area (e.g., fume hood) Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment in a fume hood Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste in Designated Containers Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for non-halogenated organic solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for non-halogenated organic liquid waste.[5] Do not mix with halogenated solvents.

  • Contaminated Materials: Used weighing paper, gloves, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as solid chemical waste.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with the full chemical name, concentration, and hazard information.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.[6][7]

  • Collection: Arrange for collection by a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[8]

Empty Container Disposal:

Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous liquid waste.[5] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

By adhering to these safety and logistical protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-hydroxyphenyl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-hydroxyphenyl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.